3-Chloro-5-(chloromethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJPBMQJUFFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562479 | |
| Record name | 3-Chloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847737-51-3 | |
| Record name | 3-Chloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine: Synthesis, Properties, and Applications in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(chloromethyl)pyridine is a key heterocyclic building block, primarily utilized as a crucial intermediate in the synthesis of neonicotinoid insecticides. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed representative synthesis protocol, and an examination of its role in the development of agrochemicals. The mode of action of neonicotinoids, the end-products of syntheses involving this compound, is also elucidated through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and the development of novel crop protection agents.
Chemical and Physical Properties
| Property | Value (Computed) | Reference |
| Molecular Formula | C₆H₅Cl₂N | [PubChem][1] |
| Molecular Weight | 162.01 g/mol | [PubChem][1] |
| CAS Number | 847737-51-3 | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Canonical SMILES | C1=C(C=NC=C1Cl)CCl | [PubChem][1] |
| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | [PubChem][1] |
| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | [PubChem][1] |
| XLogP3 | 1.9 | [PubChem][1] |
| Hydrogen Bond Donors | 0 | [PubChem][1] |
| Hydrogen Bond Acceptors | 1 | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
Table 1: Physicochemical Properties of this compound.
| Related Compound | Property | Value | Reference |
| 2-Chloro-5-(chloromethyl)pyridine | Melting Point | 37-42 °C (lit.) | [Sigma-Aldrich][2] |
| 3-(Chloromethyl)pyridine hydrochloride | Melting Point | 137-143 °C (lit.) | [ChemicalBook][3] |
Table 2: Experimental Physical Properties of Related Compounds.
Synthesis of this compound: A Representative Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established chlorination reactions of pyridine derivatives. The following protocol is a representative method for the chlorination of a methyl group on a chloropyridine ring, adapted from procedures for analogous compounds.[4]
Reaction Scheme:
Materials:
-
3-Chloro-5-methylpyridine
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as the solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-5-methylpyridine (1 equivalent) in the chosen solvent (e.g., CCl₄).
-
Addition of Reagents: Add the chlorinating agent (e.g., NCS, 1.1 equivalents) and the radical initiator (e.g., AIBN, 0.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (e.g., succinimide if NCS is used).
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Application in the Synthesis of Neonicotinoid Insecticides
This compound is a pivotal intermediate in the synthesis of several commercially important neonicotinoid insecticides.[5] These insecticides are highly effective against a broad spectrum of sucking insects. The chloromethyl group at the 5-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the coupling with the N-nitro- or N-cyano-imine pharmacophore characteristic of neonicotinoids.
Experimental Workflow for Neonicotinoid Synthesis:
References
- 1. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
In-Depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine (CAS No: 847737-51-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-5-(chloromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a di-chlorinated pyridine derivative. Its structure features a pyridine ring substituted with a chlorine atom at the 3-position and a chloromethyl group at the 5-position. This unique arrangement of functional groups imparts specific reactivity, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 847737-51-3 | [1][2] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | |
| Appearance | Yellow Solid | [1] |
| Purity | ≥96% | [1] |
| InChI Key | DEFJPBMQJUFFBE-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=NC=C1Cl)CCl |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, primarily involving the modification of a pre-existing pyridine ring. A common strategy involves the chlorination of a suitable precursor, such as a hydroxymethyl or methyl-substituted pyridine.
Experimental Protocol: Chlorination of (3-Chloropyridin-5-yl)methanol
A prevalent method for the synthesis of this compound involves the chlorination of (3-Chloropyridin-5-yl)methanol using a chlorinating agent like thionyl chloride (SOCl₂).
Detailed Methodology:
-
Reaction Setup: A solution of (3-Chloropyridin-5-yl)methanol in an appropriate inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the solution at a controlled temperature, usually 0 °C, to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed for a specified period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Caption: Synthesis of this compound.
Applications in Drug Discovery and Agrochemicals
The bifunctional nature of this compound, possessing two reactive sites (the chlorine on the ring and the chloromethyl group), makes it a valuable scaffold in the synthesis of a diverse range of biologically active molecules.
Role as a Key Intermediate
Pyridine derivatives are fundamental components in many modern pharmaceuticals and agrochemicals. The presence of chlorine atoms and a reactive chloromethyl group in this compound allows for facile modification and the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug design.
Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, which are a critical class of drugs for cancer therapy. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This compound can be utilized as a starting material to build more complex molecules that target the ATP-binding pocket of kinases. The chloromethyl group is particularly useful for introducing larger substituents that can occupy hydrophobic pockets within the enzyme, thereby enhancing potency and selectivity.
Caption: Role in Kinase Inhibitor Synthesis.
Agrochemical Applications
Chlorinated pyridine derivatives are also crucial intermediates in the synthesis of various pesticides, including insecticides and fungicides. The specific substitution pattern of this compound can be exploited to create novel agrochemicals with improved efficacy and environmental profiles. For instance, it can serve as a precursor for compounds that target specific enzymes or receptors in pests.
Reactivity and Further Transformations
The chloromethyl group of this compound is a primary benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups.
Table 2: Common Reactions of this compound
| Reagent/Reaction Type | Product Type |
| Amines (R-NH₂) | Substituted Amines |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | Ethers |
| Thiols (R-SH) / Thiolates (R-S⁻) | Thioethers |
| Cyanide (CN⁻) | Nitriles |
| Azide (N₃⁻) | Azides |
These reactions significantly expand the synthetic utility of this compound, enabling the generation of large and diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound, with its distinct chemical properties and versatile reactivity, is a valuable and strategic building block for researchers in the pharmaceutical and agrochemical industries. Its ability to serve as a scaffold for the synthesis of complex, biologically active molecules, particularly kinase inhibitors, underscores its importance in the development of new therapeutic agents and crop protection solutions. The synthetic pathways and reactions outlined in this guide provide a foundation for its effective utilization in research and development.
References
An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive chloromethyl group and the chlorinated pyridine ring, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery, with a focus on its role as a scaffold for generating diverse chemical libraries. Pyridine and its derivatives are highly sought-after in the pharmaceutical industry due to their presence in numerous natural products and their ability to enhance the solubility and bioavailability of drug candidates.[1]
Chemical and Physical Properties
This compound is a solid at room temperature with the IUPAC name this compound.[2] Its chemical and physical properties are summarized in the table below. It is important to distinguish this compound from its isomers, such as 2-chloro-5-(chloromethyl)pyridine, as their properties and reactivity can differ significantly.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 847737-51-3 | PubChem[2] |
| Molecular Formula | C₆H₅Cl₂N | PubChem[2] |
| Molecular Weight | 162.02 g/mol | PubChem[2] |
| Physical Form | Yellow Solid | Sigma-Aldrich[3] |
| Purity | 96% | Sigma-Aldrich[3] |
| InChI | 1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | PubChem[2] |
| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C1=C(C=NC=C1Cl)CCl | PubChem[2] |
Synthesis
The synthesis of chloromethylpyridine derivatives can be achieved through various routes, often starting from commercially available picolines (methylpyridines). A general approach involves the chlorination of the methyl group and potentially the pyridine ring.
General Synthetic Approach
A common strategy for the synthesis of related chloromethylpyridines, such as 3-(chloromethyl)pyridine hydrochloride, involves the following steps, which can be adapted for this compound:
-
Oxidation of a Picoline: Starting with a substituted picoline, the methyl group is oxidized to a carboxylic acid. For instance, 3-picoline can be oxidized using potassium permanganate to yield nicotinic acid.[4]
-
Esterification: The resulting carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst.
-
Reduction: The ester is subsequently reduced to the corresponding alcohol (a pyridyl carbinol).
-
Chlorination: Finally, the hydroxyl group of the pyridyl carbinol is replaced with a chlorine atom using a chlorinating agent like thionyl chloride to yield the chloromethylpyridine derivative.[4]
The chlorination of the pyridine ring can be achieved through various methods, including vapor-phase chlorination in the presence of a catalyst.[5]
Experimental Protocol: Synthesis of a Related Compound (3-(chloromethyl)pyridine hydrochloride)
The following protocol for the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline illustrates the key transformations. This can serve as a foundational method for developing a specific protocol for this compound, likely starting from 3-chloro-5-methylpyridine.
Step 1: Oxidation of 3-Picoline to Nicotinic Acid [4]
-
In a reaction flask, 3-picoline is dissolved in water.
-
The solution is heated, and potassium permanganate is added portion-wise while maintaining the reaction temperature.
-
After the reaction is complete, the mixture is acidified and cooled to precipitate the nicotinic acid, which is then collected by filtration.
Step 2: Esterification of Nicotinic Acid [4]
-
Nicotinic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl nicotinate.
Step 3: Reduction of Methyl Nicotinate [4]
-
The methyl nicotinate is reduced to 3-pyridinemethanol using a suitable reducing agent.
Step 4: Chlorination of 3-Pyridinemethanol [4]
-
3-Pyridinemethanol is reacted with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride. The reaction is typically carried out in an inert solvent.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of novel therapeutic agents. The pyridine scaffold is a common feature in many FDA-approved drugs.[6] The chloro and chloromethyl substituents on the pyridine ring provide reactive handles for medicinal chemists to introduce a variety of functional groups and build molecular complexity.
While specific drugs derived directly from this compound are not prominently documented in the public domain, its isomer, 2-chloro-5-(chloromethyl)pyridine, is a well-established precursor to the neonicotinoid insecticides imidacloprid and acetamiprid.[7][8] Furthermore, derivatives of 2-chloro-5-(chloromethyl)pyridine have been investigated for their potential antimicrobial and antimalarial activities.[9][10] This highlights the potential of the chloromethylpyridine scaffold in generating bioactive compounds.
The general importance of chloropyridine derivatives is evident in various therapeutic areas. For instance, pyridine derivatives are being explored for their anticancer activity, with some compounds showing efficacy against cell lines like MCF-7, DU-145, and HeLa.[11]
Role in Medicinal Chemistry
The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of various pharmacophores. This makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening.
Experimental Protocols for Biological Evaluation
Given the role of pyridine derivatives in various therapeutic areas, a general workflow for their biological evaluation is presented below. This can be adapted for derivatives of this compound.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is based on the evaluation of novel pyridine derivatives against cancer cell lines.[11]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its reactivity allows for the synthesis of diverse libraries of compounds that can be screened for a wide range of biological activities. While its direct application in approved drugs is not as well-documented as some of its isomers, the established importance of the chloropyridine scaffold in medicinal chemistry underscores its potential for the development of future therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-chloromethyl-pyridine | 847737-51-3 [sigmaaldrich.com]
- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 5. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Cas 70258-18-3,2-Chloro-5-chloromethylpyridine | lookchem [lookchem.com]
- 8. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. journaljpri.com [journaljpri.com]
An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its bifunctional nature, featuring both a chloro-substituted pyridine ring and a reactive chloromethyl group, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic applications of this compound, with a focus on its relevance to drug discovery and development. While specific experimental data for this less common isomer is limited, this paper extrapolates key information based on available data for closely related compounds and provides proposed experimental protocols.
Molecular Structure and Chemical Identity
This compound is a disubstituted pyridine with a chlorine atom at the 3-position and a chloromethyl group at the 5-position of the pyridine ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 847737-51-3 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.01 g/mol | [1] |
| Canonical SMILES | C1=C(C=NC=C1Cl)CCl | [1] |
| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | [1] |
| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | [1][2] |
| Appearance | Yellow Solid | [2] |
| Purity | ≥96% | [2] |
Physicochemical and Spectroscopic Data
Table 2: Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Melting Point | Expected to be a low-melting solid. |
| Boiling Point | Higher than pyridine due to increased molecular weight and polarity. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. Sparingly soluble in water. |
| ¹H NMR | Aromatic region: Three distinct signals for the pyridine ring protons. Aliphatic region: A singlet for the -CH₂Cl protons. |
| ¹³C NMR | Aromatic region: Five signals for the pyridine ring carbons. Aliphatic region: One signal for the -CH₂Cl carbon. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for two chlorine atoms. |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established methods for the synthesis of related chloromethylpyridines. A common approach involves the chlorination of the corresponding hydroxymethylpyridine or the radical chlorination of a methylpyridine precursor.
Proposed Experimental Protocol: Synthesis from 3-Chloro-5-methylpyridine
This proposed method involves the radical chlorination of 3-chloro-5-methylpyridine.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
3-Chloro-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Benzene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methylpyridine (1 equivalent).
-
Dissolve the starting material in a suitable solvent such as carbon tetrachloride or benzene under an inert atmosphere.
-
Add N-Chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Note: This is a proposed protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.
Applications in Research and Drug Development
Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3] The presence of both a chloro substituent on the pyridine ring and a reactive chloromethyl group makes this compound a versatile building block for introducing a substituted pyridyl moiety into target molecules.
While specific applications of this compound are not extensively documented, its isomeric counterpart, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[4] It is also used in the synthesis of various pharmaceutical compounds.[4][5] By analogy, this compound can be expected to serve as a valuable precursor for novel compounds in these fields.
The chloromethyl group is a reactive handle that can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. The chloro substituent on the pyridine ring can also be a site for further functionalization, for example, through cross-coupling reactions.
Logical Workflow for Bioactive Molecule Synthesis
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical bioactive molecule.
Figure 2: General workflow for synthesizing a bioactive molecule.
Safety and Handling
As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable, albeit less studied, building block for organic synthesis. Its dual reactivity offers a platform for the creation of diverse molecular structures with potential applications in drug discovery and agrochemical research. While detailed experimental data for this specific isomer is limited, this guide provides a foundational understanding of its properties and synthetic potential based on established chemical principles and data from related compounds. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the development of novel chemical entities.
References
- 1. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-chloromethyl-pyridine | 847737-51-3 [sigmaaldrich.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative with potential applications as a key intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a reactive chloromethyl group and a chlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and potential applications of this compound. Due to the limited availability of experimental data in public domains, this guide also highlights areas where further research is required to fully characterize this molecule.
Chemical and Physical Properties
Detailed experimental data for this compound hydrochloride is not extensively reported in publicly accessible literature. The following tables summarize the available computed and basic supplier-provided information.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 847610-86-0[1][2] |
| Molecular Formula | C₆H₆Cl₃N[2] |
| Molecular Weight | 198.48 g/mol [3] |
| IUPAC Name | This compound;hydrochloride |
| Synonyms | Pyridine, 3-chloro-5-(chloromethyl)-, hydrochloride (1:1)[2] |
Table 2: Predicted and Known Physical Properties
| Property | Value | Source |
| Physical Form | Solid | Supplier Information |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage Temperature | 2-8°C, under inert gas | Supplier Information |
| LogP | 3.27580 | Computed[2] |
| PSA (Polar Surface Area) | 12.89000 Ų | Computed[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed two-step synthesis starts from 3-chloro-5-methylpyridine.
Caption: Proposed synthesis of this compound hydrochloride.
Hypothetical Experimental Protocol
Step 1: Synthesis of 3-Chloro-5-(hydroxymethyl)pyridine (Hypothetical)
This step is analogous to the oxidation of other picolines.
-
Materials: 3-Chloro-5-methylpyridine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-chloro-5-methylpyridine in a suitable solvent such as water or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the reaction mixture while maintaining the temperature at approximately 80-90°C.
-
After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and neutralize with concentrated hydrochloric acid to precipitate the nicotinic acid derivative.
-
Further reduction of the carboxylic acid to the alcohol can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or borane-tetrahydrofuran complex (BH₃·THF).
-
The reaction would be quenched carefully with water and the product extracted with an organic solvent.
-
The organic layer would be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield 3-chloro-5-(hydroxymethyl)pyridine.
-
Step 2: Synthesis of this compound Hydrochloride (Hypothetical)
This step is a standard procedure for converting an alcohol to a chloride using thionyl chloride.
-
Materials: 3-Chloro-5-(hydroxymethyl)pyridine, thionyl chloride (SOCl₂), an inert solvent (e.g., toluene or dichloromethane), anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 3-chloro-5-(hydroxymethyl)pyridine in an anhydrous inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the cooled solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench any excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Dissolve the crude product in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
Spectroscopic Data
No publicly available experimental spectroscopic data (NMR, IR, MS) for this compound hydrochloride has been identified. Researchers are encouraged to perform their own analytical characterization upon synthesis.
Biological Activity and Applications in Drug Development
There is a lack of specific biological activity data for this compound hydrochloride in the public domain. However, its structural motifs are present in various biologically active molecules. Halogenated pyridines are a common feature in many pharmaceuticals and agrochemicals. The chloromethyl group is a reactive handle that allows for the facile introduction of the pyridine core into a larger molecular scaffold through nucleophilic substitution reactions.
Given its structure, this compound hydrochloride is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Role as a building block in a drug discovery workflow.
Safety and Handling
While a specific safety data sheet for this compound hydrochloride is not widely available, it should be handled with the caution appropriate for a reactive chlorinated organic compound. Based on analogous compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound hydrochloride is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. This guide has provided the currently available information on its properties and a proposed synthetic route. The significant gaps in the experimental data for its physical, spectroscopic, and biological properties highlight the need for further research to fully characterize this compound and unlock its potential for future applications in drug discovery and development.
References
An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine
This technical guide provides a comprehensive overview of 3-Chloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its synonyms, chemical properties, and synthesis.
Synonyms and Chemical Identifiers
This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms and other key identifiers are provided below for easy reference.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 847737-51-3[1][2] |
| Molecular Formula | C6H5Cl2N[1][2] |
| Synonyms | 3-Chloro-5-chloromethyl-pyridine, MFCD10697605, SCHEMBL3643700[1] |
| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2[1] |
| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N[1] |
| SMILES | C1=C(C=NC=C1Cl)CCl[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Weight | 162.01 g/mol | [1] |
| Physical Form | Yellow Solid | |
| Purity | 96% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
It is important to note that a related compound, 2-Chloro-5-chloromethylpyridine, has a melting point of 37-42°C and is insoluble in water.[3]
Applications in Research and Drug Development
Substituted pyridines, such as this compound and its analogs, are valuable building blocks in medicinal chemistry.[4] The strategic placement of chloro and chloromethyl substituents on the pyridine ring provides unique electronic properties and reactivity, making it a versatile scaffold for synthesizing novel therapeutic agents.[4] The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[4]
While specific drugs incorporating the this compound scaffold are not prominently documented, its structural motifs are present in various bioactive molecules, and it is considered a key intermediate in their synthesis.[4] For instance, the related compound 2-Chloro-5-chloromethylpyridine is a crucial intermediate in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[3][5] It is also used in the development of various pharmaceutical compounds, bactericides, and herbicides.[3][5] The presence of halogens allows for various cross-coupling reactions, which is a key aspect of its utility in generating libraries of molecules for screening and lead optimization in drug discovery.[4]
Experimental Protocols: Synthesis Methodologies
The synthesis of chloromethylpyridines can be achieved through various routes. Below are detailed methodologies for the synthesis of related chloromethylpyridine hydrochlorides, which provide insight into the potential synthesis pathways for this compound.
Synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline: [6]
This method involves a four-step process starting from 3-methylpyridine (3-picoline).
-
Oxidation: 3-methylpyridine is oxidized to nicotinic acid (3-picolinic acid) using potassium permanganate in water. The molar ratio of 3-methylpyridine to potassium permanganate is 1:2.1-2.3, and the reaction is maintained at 85-90°C.[6]
-
Esterification: The resulting nicotinic acid reacts with methanol under acidic conditions to produce methyl pyridine-3-carboxylate. The molar ratio of nicotinic acid to methanol is 1:1.3.[6]
-
Reduction: The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol.[6]
-
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to yield the target product, 3-(chloromethyl)pyridine hydrochloride. The molar ratio of 3-pyridinemethanol to thionyl chloride is 1:(1.1-1.3).[6]
Synthesis of chloromethylpyridine hydrochlorides from pyridyl carbinol: [7]
This process describes a general method for preparing chloromethylpyridine hydrochlorides in high yield and purity.
-
A solution of the corresponding pyridyl carbinol (e.g., 3-pyridyl carbinol) in an inert solvent like toluene is prepared.[7]
-
This solution is slowly added to a stirred solution of a slight excess (about 0.1-0.2 equivalents) of thionyl chloride in the same solvent.[7]
-
The reaction temperature is maintained below 35°C.[7]
-
The product, chloromethylpyridine hydrochloride, is recovered by precipitation, which can be assisted by applying a vacuum or a nitrogen purge, followed by filtration and washing.[7]
Visualizations
To better illustrate the synthetic process, the following workflow diagram outlines the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline.
Caption: Synthesis workflow for 3-(chloromethyl)pyridine hydrochloride.
References
- 1. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 847737-51-3|this compound|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
3-Chloro-5-(chloromethyl)pyridine: A Versatile Intermediate in Chemical Synthesis for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that has emerged as a crucial building block in synthetic organic chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and a chloro-substituted pyridine ring, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of the chloro and chloromethyl substituents on the pyridine core allows for selective chemical modifications, providing a versatile scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a key chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | PubChem[1][2] |
| Molecular Weight | 162.01 g/mol | PubChem[1][2] |
| CAS Number | 847737-51-3 | PubChem[1][2] |
| Appearance | Solid | |
| IUPAC Name | This compound | PubChem[1][2] |
| SMILES | C1=C(C=NC=C1Cl)CCl | PubChem[1][2] |
| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | PubChem[1][2] |
| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | PubChem[1][2] |
Synthesis of this compound
Experimental Protocol: Chlorination of 3-Chloro-5-(hydroxymethyl)pyridine
This protocol is a general procedure adapted from the synthesis of similar chloromethylpyridines.
Materials:
-
3-Chloro-5-(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-(hydroxymethyl)pyridine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid produced.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two chloro-substituents. The chloromethyl group is highly susceptible to nucleophilic substitution reactions, while the chloro group on the pyridine ring can participate in various cross-coupling reactions. This allows for a stepwise and regioselective introduction of different functionalities.
Nucleophilic Substitution at the Chloromethyl Group
The benzylic-like chloride of the chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[3] This reaction is fundamental to introducing diverse side chains at the 5-position of the pyridine ring.
General Reaction Scheme:
Figure 1: Nucleophilic substitution at the chloromethyl group.
Experimental Protocol: Reaction with an Amine Nucleophile
This protocol provides a general method for the synthesis of 3-chloro-5-(aminomethyl)pyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (2-3 equivalents)
-
A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile
-
A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (2-3 equivalents) and the base (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-chloro-5-(aminomethyl)pyridine derivative.
Role in the Synthesis of Pharmaceutical Scaffolds
This compound serves as a key starting material for the synthesis of various pharmaceutical intermediates. For instance, it can be utilized in the preparation of substituted pyridine backbones that are present in a range of biologically active molecules. While specific examples for this compound are not extensively documented in publicly available literature, its isomer, 2-chloro-5-(chloromethyl)pyridine, is a well-known precursor for the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[4][5][6] This highlights the potential of chloromethylpyridines as versatile building blocks in the synthesis of complex nitrogen-containing heterocycles.
The general synthetic strategy involves the initial reaction at the chloromethyl group, followed by further modifications of the pyridine ring, such as cross-coupling reactions at the chloro-position.
Figure 2: General workflow for drug scaffold synthesis.
Spectroscopic Data
Characterization of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene protons of the chloromethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the molecule. The carbon of the chloromethyl group will appear in the aliphatic region, while the five carbons of the pyridine ring will be in the aromatic region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (162.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and agrochemical development. Its distinct reactivity at two different positions allows for the strategic and controlled introduction of various functional groups, making it an attractive building block for creating diverse molecular architectures. While detailed synthetic protocols and specific applications in blockbuster drugs are not widely published, the fundamental reactivity patterns and the precedent set by its isomers strongly suggest its utility for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of the synthetic transformations of this compound is likely to lead to the discovery of new and potent biologically active molecules.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
A Technical Guide to 3-Chloro-5-(chloromethyl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 3-Chloro-5-(chloromethyl)pyridine, a pyridine-based building block with potential applications in pharmaceutical research and development. This document offers a detailed analysis of its commercial availability, discusses plausible synthetic routes, and explores its potential utility for researchers, scientists, and drug development professionals. In doing so, this guide also draws comparisons with its better-known isomer, 2-Chloro-5-(chloromethyl)pyridine, to provide a broader context and highlight areas of opportunity.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its presence can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. The introduction of various substituents onto the pyridine core allows for the fine-tuning of these properties, making substituted pyridines valuable building blocks in drug discovery.
Halogenated pyridines, in particular, are of significant interest due to the unique chemical reactivity imparted by the halogen atoms. The chlorine and chloromethyl groups in this compound offer two distinct points for chemical modification, making it a potentially versatile intermediate for the synthesis of diverse compound libraries.
Physicochemical Properties and Commercial Availability
This compound is a yellow solid with the chemical formula C₆H₅Cl₂N and a molecular weight of 162.02 g/mol .[3] Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a chloromethyl group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 847737-51-3 | --INVALID-LINK--[3] |
| Molecular Formula | C₆H₅Cl₂N | --INVALID-LINK--[3] |
| Molecular Weight | 162.01 g/mol | --INVALID-LINK--[3] |
| Physical Form | Yellow Solid | --INVALID-LINK-- |
| Purity | ≥96% | --INVALID-LINK-- |
This compound is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes.
Table 2: Commercial Suppliers of this compound
| Supplier | Available Quantities |
| Sigma-Aldrich | 250 MG, 500 MG, 1 G, 5 G |
| BLD Pharm | Inquire for details[4] |
| Chemical Suppliers | Inquire for details[5] |
For researchers requiring the hydrochloride salt, this compound hydrochloride (CAS Number: 847610-86-0) is also commercially available.[5]
Synthesis of this compound
A generalized synthetic pathway would likely involve the following key transformations:
-
Oxidation: The methyl group of 3-methylpyridine is first oxidized to a carboxylic acid to yield nicotinic acid.
-
Chlorination of the Pyridine Ring: The pyridine ring is then chlorinated. The position of chlorination can be influenced by the reaction conditions and the directing effects of the existing substituent.
-
Reduction of the Carboxylic Acid: The carboxylic acid is subsequently reduced to a hydroxymethyl group.
-
Chlorination of the Hydroxymethyl Group: Finally, the hydroxymethyl group is converted to a chloromethyl group, typically using a chlorinating agent like thionyl chloride.
Caption: Plausible synthetic pathway for this compound.
A Chinese patent (CN105085377A) describes a similar multi-step synthesis for 3-(chloromethyl)pyridine hydrochloride starting from 3-picoline, involving oxidation with potassium permanganate, esterification, reduction, and finally chlorination with thionyl chloride.[6]
Applications in Drug Discovery: A Field of Opportunity
Currently, there is a notable lack of specific examples in the scientific literature and patent databases detailing the use of this compound as a key intermediate in the synthesis of named active pharmaceutical ingredients (APIs). This presents a significant opportunity for medicinal chemists and drug discovery programs. The bifunctional nature of this molecule, with two distinct reactive sites, makes it an attractive starting point for the creation of novel chemical entities.
In contrast, the isomeric 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) is a well-established and widely used intermediate, particularly in the agrochemical industry for the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[7][8][9] Its utility also extends to the pharmaceutical sector, where it serves as a building block for various therapeutic agents.[10][11] For instance, it has been utilized in the design and synthesis of novel bioactive derivatives with potential antimicrobial and anti-malarial effects.[11][12]
The established synthetic utility of the 2,5-isomer underscores the potential of the 3,5-isomer as a scaffold for generating new chemical diversity. The different substitution pattern on the pyridine ring in the 3,5-isomer would lead to final compounds with distinct three-dimensional structures and electronic properties compared to those derived from the 2,5-isomer, which could translate to novel biological activities and intellectual property opportunities.
Analytical Data: A Call for Characterization
A comprehensive search of publicly available databases did not yield detailed analytical data such as ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) spectra for this compound. This lack of publicly available characterization data represents a gap that researchers utilizing this compound will need to address. Standard analytical techniques should be employed to confirm the identity and purity of the material obtained from commercial suppliers or synthesized in-house.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid generating dust and prevent contact with skin, eyes, and mucous membranes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Researchers should always consult the supplier-provided SDS for the most accurate and up-to-date safety and handling information.
Conclusion and Future Outlook
This compound is a commercially available building block with significant untapped potential in the field of drug discovery. While its synthesis and applications are not as well-documented as its 2,5-isomer, its unique substitution pattern offers medicinal chemists a valuable tool for accessing novel chemical space. The lack of extensive characterization and application data in the public domain presents both a challenge and an opportunity for researchers to contribute to the understanding and utility of this promising intermediate. As the demand for novel therapeutic agents continues to grow, the exploration of underutilized building blocks like this compound will be crucial for the advancement of medicinal chemistry.
References
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 847737-51-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound hydrochloride | CAS 847610-86-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 8. Cas 70258-18-3,2-Chloro-5-chloromethylpyridine | lookchem [lookchem.com]
- 9. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]
- 15. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chloro-5-(chloromethyl)pyridine: A Detailed Guide for Researchers
Introduction:
3-Chloro-5-(chloromethyl)pyridine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring both a chlorinated pyridine ring and a reactive chloromethyl group, allows for diverse chemical modifications, making it a valuable intermediate for drug discovery and development professionals. This document provides a comprehensive overview of the known synthetic methods for this compound, complete with detailed experimental protocols and comparative data to assist researchers in their synthetic endeavors.
Synthesis Methods: An Overview
The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring. The preparation of this compound, in particular, requires careful control of regioselectivity. While a direct, one-pot synthesis from simple precursors is not well-documented, multi-step reaction sequences starting from readily available materials have been established. The most common strategies involve the modification of a pre-functionalized pyridine ring.
One plausible, though not explicitly detailed in readily available literature for this specific isomer, synthetic approach could be envisioned starting from 3,5-lutidine. This would involve the selective oxidation of one methyl group to a carboxylic acid, followed by chlorination of the ring, reduction of the carboxylic acid to an alcohol, and finally, chlorination of the alcohol. However, controlling the regioselectivity of the ring chlorination would be a critical and potentially low-yielding step.
A more practical and commonly referenced approach for analogous compounds involves the chlorination of a hydroxymethylpyridine precursor. This method generally provides good yields and is amenable to scale-up.
Detailed Experimental Protocol: Chlorination of (5-chloropyridin-3-yl)methanol
This protocol describes the conversion of (5-chloropyridin-3-yl)methanol to this compound using thionyl chloride, a common and effective chlorinating agent for this transformation.
Reaction Scheme:
Caption: Chlorination of (5-chloropyridin-3-yl)methanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (5-chloropyridin-3-yl)methanol | 143.57 | 14.36 g | 0.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 13.09 g (7.8 mL) | 0.11 |
| Toluene | - | 200 mL | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with a drying tube (filled with calcium chloride)
-
Thermometer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with (5-chloropyridin-3-yl)methanol (14.36 g, 0.1 mol) and toluene (150 mL). Stir the mixture to dissolve the starting material.
-
Addition of Thionyl Chloride: In the dropping funnel, place thionyl chloride (13.09 g, 0.11 mol) dissolved in toluene (50 mL).
-
Reaction: Cool the flask to 0-5 °C using an ice bath. Add the thionyl chloride solution dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 75-85%
Physical Properties:
-
Appearance: Colorless to light yellow oil or low melting solid.
-
Molecular Formula: C₆H₅Cl₂N
-
Molecular Weight: 162.02 g/mol
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via the chlorination of (5-chloropyridin-3-yl)methanol.
| Parameter | Value |
| Starting Material | (5-chloropyridin-3-yl)methanol |
| Reagent | Thionyl chloride |
| Solvent | Toluene |
| Reaction Temperature | 0-5 °C (addition), 40-50 °C (reaction) |
| Reaction Time | 3-4 hours |
| Typical Yield | 75-85% |
| Purity (after purification) | >98% |
Logical Workflow for Synthesis
The synthesis of this compound from a suitable precursor follows a logical progression of steps designed to ensure a high yield and purity of the final product.
Caption: Experimental workflow for the synthesis.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The chlorine atom on the pyridine ring can be displaced by various nucleophiles, and the chloromethyl group is readily converted to other functional groups or used for alkylation reactions. These properties make it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. Its derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-viral agents.
Disclaimer: The provided protocol is intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reaction should be performed with caution, especially during the quenching and neutralization steps, as the reaction of thionyl chloride with water is highly exothermic and releases toxic gases (HCl and SO₂).
Preparation of 3-Chloromethylpyridine Hydrochloride from 3-Pyridyl Carbinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-chloromethylpyridine hydrochloride, a crucial intermediate in the pharmaceutical industry. The described method involves the reaction of 3-pyridyl carbinol with thionyl chloride in an inert solvent, a process known for its high yield and purity.[1] This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the workflow to ensure accurate and reproducible results in a laboratory setting.
Introduction
3-Chloromethylpyridine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. The efficient and high-purity production of this intermediate is therefore of significant interest. The method outlined here is based on the chlorination of 3-pyridyl carbinol using thionyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the carbinol is replaced by a chloride ion.[2] The use of a slight excess of thionyl chloride in an inert solvent like toluene has been demonstrated to produce the desired product in high yield and purity.[1] Careful control of the reaction temperature is crucial to prevent the formation of impurities.[1] The product is conveniently isolated as a hydrochloride salt, which often improves its stability and handling properties.
Experimental Protocol
Materials:
-
3-Pyridyl carbinol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Nitrogen gas (optional)
-
Standard laboratory glassware (reaction flask, addition funnel, condenser, etc.)
-
Stirring apparatus
-
Temperature control system (e.g., water bath)
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum source
Procedure:
-
Preparation of Reactant Solution: In a suitable addition funnel, prepare a solution of 3-pyridyl carbinol by dissolving 43.66 g (0.4 mol) in 160 ml of toluene.[1]
-
Reaction Setup: To a reaction flask equipped with a stirrer, thermometer, and the addition funnel, add 50.96 g (0.428 mol) of thionyl chloride and 40 ml of toluene.[1]
-
Reaction Execution: Begin stirring the thionyl chloride solution and adjust the temperature to approximately 25°C.[1] Slowly add the 3-pyridyl carbinol solution from the addition funnel to the reaction flask. It is important to maintain the reaction temperature between 23-35°C throughout the addition process; a water bath can be used for cooling.[1]
-
Product Precipitation: After the addition is complete, continue stirring the reaction mixture. To facilitate the precipitation of the product, a vacuum can be applied to the reaction mixture, or a nitrogen purge can be used.[1] Continue agitation for approximately 2 hours, by which time the precipitation of the product should be complete.[1]
-
Isolation and Purification: Filter the resulting suspension using a Buchner funnel.[1] Wash the collected solid product with three separate 50 ml portions of toluene.[1]
-
Drying: Dry the final product overnight under vacuum at room temperature.[1]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of 3-chloromethylpyridine hydrochloride.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Pyridyl Carbinol | 43.66 g (0.4 mol) | [1] |
| Thionyl Chloride | 50.96 g (0.428 mol) | [1] |
| Toluene (for 3-pyridyl carbinol) | 160 ml | [1] |
| Toluene (for thionyl chloride) | 40 ml | [1] |
| Reaction Conditions | ||
| Temperature | 23-35°C | [1] |
| Reaction Time (Precipitation) | 2 hours | [1] |
| Product | ||
| Yield | 63.68 g (97.0%) | [1] |
| Purity (by weight assay) | 99.1% | [1] |
| Purity (by HPLC) | 99.8% area percent | [1] |
| Appearance | Slightly off-white crystalline solid | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-chloromethylpyridine hydrochloride.
Caption: Synthesis workflow for 3-chloromethylpyridine hydrochloride.
Safety Precautions
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Toluene is a flammable solvent. Ensure that there are no ignition sources in the vicinity of the experiment. 3-Chloromethylpyridine hydrochloride is harmful if swallowed and can cause skin and eye irritation.[3] Handle the final product with care.
References
Applications of 3-Chloro-5-(chloromethyl)pyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(chloromethyl)pyridine, and its isomeric form 2-chloro-5-(chloromethyl)pyridine, are pivotal chemical intermediates in the synthesis of a wide range of agrochemicals. The unique reactivity of the chloromethyl group, coupled with the electronic properties of the substituted pyridine ring, makes this compound a versatile building block for creating potent insecticides, fungicides, and herbicides. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis of key agrochemicals derived from this precursor, intended to guide researchers and professionals in the field of agrochemical development.
I. Applications in Insecticide Synthesis: Neonicotinoids
This compound is a cornerstone in the production of neonicotinoid insecticides, a class of systemic pesticides that target the central nervous system of insects.[1] These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and eventual death of the target insect.[2]
A. Synthesis of Imidacloprid
Imidacloprid is a broad-spectrum systemic insecticide widely used for pest control in agriculture.[3] It is synthesized via the condensation of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.[4]
Experimental Protocol: Synthesis of Imidacloprid
-
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
2-Nitroiminoimidazolidine
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroiminoimidazolidine (1.1 to 1.2 molar equivalents) in acetonitrile or DMF.
-
Add a base, such as potassium carbonate (1.5 molar equivalents) or sodium hydroxide.
-
Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1 molar equivalent) in the same solvent to the mixture at room temperature or slightly elevated temperature (e.g., 50°C).
-
Stir the reaction mixture at a controlled temperature (e.g., 50-80°C) for several hours (typically 4-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified. This can be achieved by pouring the concentrated filtrate into water and adjusting the pH to 4 with dilute hydrochloric acid to precipitate imidacloprid.
-
The precipitated solid is filtered, washed with methanol, and dried to yield pure imidacloprid.
-
Quantitative Data for Imidacloprid Synthesis
| Parameter | Value | Reference |
| Molar Ratio (2-chloro-5-(chloromethyl)pyridine : 2-nitroiminoimidazolidine) | 1 : 1.12 | [5] |
| Base | Sodium Hydroxide | [5] |
| Solvent | Dimethylformamide (DMF) | [5] |
| Reaction Temperature | 50°C | [5] |
| Reaction Time | 8 hours | [5] |
| Yield | 76.6% | [5] |
| Purity | 94.16% | [5] |
B. Synthesis of Acetamiprid
Acetamiprid is another prominent neonicotinoid insecticide effective against a variety of sucking insects.[6] Its synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with N-cyano-N'-methylacetamidine.
Experimental Protocol: Synthesis of Acetamiprid
-
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
N-cyano-N'-methylacetamidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
-
Procedure:
-
In a reaction vessel, dissolve N-cyano-N'-methylacetamidine (typically 1.5 molar equivalents) and anhydrous potassium carbonate (2 molar equivalents) in DMF.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine (1 molar equivalent) in DMF dropwise to the mixture while maintaining the temperature at 25-30°C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for approximately 4.5 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture is filtered to remove solid by-products.
-
The DMF is removed from the filtrate by distillation under reduced pressure.
-
The resulting residue is washed with ethyl acetate and dried under vacuum to obtain the acetamiprid raw material.
-
Quantitative Data for Acetamiprid Synthesis
| Parameter | Value | Reference |
| Molar Ratio (2-chloro-5-(chloromethyl)pyridine : N-cyano-N'-methylacetamidine) | 1 : 1.5 | [7] |
| Base | Anhydrous Potassium Carbonate | [7] |
| Solvent | Dimethylformamide (DMF) | [7] |
| Reaction Temperature | 35°C | [7] |
| Reaction Time | 4.5 hours | [7] |
| Yield | >70% | [7] |
| Purity | 97.2% | [7] |
Diagram of Neonicotinoid Mode of Action
Caption: Neonicotinoid insecticides bind to nAChRs, causing continuous nerve stimulation.
II. Applications in Fungicide Synthesis
Substituted pyridines, particularly those containing trifluoromethyl groups, are integral to the synthesis of modern fungicides. While not a direct product from this compound, the synthesis of fungicides like Fluopyram often involves a closely related intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be synthesized from precursors like 2-chloro-5-(chloromethyl)pyridine.[8]
A. Synthesis of Fluopyram (Illustrative Pathway)
Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against a broad range of plant pathogens.[8] A key step in its synthesis is the preparation of the amine intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of a Key Fluopyram Intermediate
-
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Diethyl malonate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
N,N-dimethylacetamide or Dimethyl sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
-
Procedure (for Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate):
-
In a reaction vessel, mix sodium hydroxide or potassium hydroxide with a solvent like N,N-dimethylacetamide or DMSO and heat to approximately 60°C.
-
Dropwise, add a mixed solution of 2,3-dichloro-5-(trifluoromethyl)pyridine and diethyl malonate.
-
Maintain the temperature and stir for several hours (e.g., 6-16 hours) until the starting material is consumed (monitored by HPLC).
-
This intermediate can then be further processed through hydrolysis, decarboxylation, and other steps to yield the final fluopyram molecule.
-
Quantitative Data for Fluopyram Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | [5] |
| Reagent | Diethyl malonate | [5] |
| Base | Sodium Hydroxide | [5] |
| Solvent | N,N-dimethylacetamide | [5] |
| Reaction Temperature | 60°C | [5] |
| Reaction Time | 6 hours | [5] |
| Yield | High (used directly in next step) | [5] |
Diagram of a Synthetic Workflow for a Fungicide
Caption: A generalized workflow for the multi-step synthesis of a pyridine-based fungicide.
III. Applications in Herbicide Synthesis
Pyridine-containing compounds are also crucial in the development of herbicides. The aryloxyphenoxypropionate ("fop") class of herbicides, for instance, includes compounds with a substituted pyridine ring. Fluazifop-p-butyl is a selective herbicide that controls grass weeds in broad-leaved crops, and its synthesis involves the use of 2-chloro-5-trifluoromethylpyridine, a derivative related to our topic compound.
A. Synthesis of Fluazifop-p-butyl (Illustrative Pathway)
The synthesis of Fluazifop-p-butyl involves the formation of an ether linkage between a substituted pyridine and a hydroquinone derivative, followed by reaction with a chiral propionate.
Experimental Protocol: Synthesis of Fluazifop-p-butyl
-
Materials:
-
2-chloro-5-trifluoromethylpyridine
-
Hydroquinone
-
Butyl (R)-2-bromopropionate
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., DMF)
-
-
Procedure:
-
React hydroquinone with 2-chloro-5-trifluoromethylpyridine in the presence of a base to form the pyridyl ether of hydroquinone.
-
In a separate step, or in a one-pot synthesis, react the resulting intermediate with butyl (R)-2-bromopropionate, again in the presence of a base, to form the final fluazifop-p-butyl ester.
-
The reaction is typically carried out at an elevated temperature.
-
After the reaction is complete, the product is isolated and purified, often through extraction and distillation.
-
Quantitative Data for a Related Herbicide Synthesis Step
| Parameter | Value | Reference |
| Starting Material | (R)-2-(4-hydroxyphenoxy)propionic acid | [1] |
| Reagent | 2-fluoro-5-(trifluoromethyl)pyridine | [1] |
| Base | Potassium phosphate | [1] |
| Solvent | N,N-dimethyl-formamide | [1] |
| Reaction Temperature | 50-60°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 81% (for the acid, prior to esterification) | [1] |
Diagram of a Synthetic Workflow for a Herbicide
Caption: A general workflow for the synthesis of an aryloxyphenoxypropionate herbicide.
Conclusion
This compound and its related structures are indispensable intermediates in the agrochemical industry. Their application spans the synthesis of major classes of insecticides, fungicides, and herbicides. The protocols and data presented herein offer a foundational understanding for researchers and professionals aiming to develop novel and effective crop protection agents. Further research into the derivatization of this versatile pyridine building block holds significant promise for the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 2. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. invasive.org [invasive.org]
- 6. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluazifop - Wikipedia [en.wikipedia.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-5-(chloromethyl)pyridine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(chloromethyl)pyridine and its structural isomers, such as 2-Chloro-5-(chloromethyl)pyridine, are pivotal building blocks in the synthesis of a wide range of biologically active molecules. Their reactive chloromethyl group and substituted pyridine ring make them versatile intermediates for the development of novel pharmaceuticals and agrochemicals. These compounds are particularly significant in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists, which have shown promise in the treatment of various neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the use of these key intermediates in pharmaceutical development, with a focus on the synthesis of the potent analgesic agent, ABT-594.
Application Notes
This compound and its isomers serve as essential precursors for introducing a pyridylmethyl moiety into a target molecule. This structural motif is present in a number of active pharmaceutical ingredients (APIs). The chloro-substituent on the pyridine ring can modulate the electronic properties of the molecule and provide an additional site for chemical modification.
A prominent application of a derivative of this class of compounds is in the synthesis of ABT-594, a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). ABT-594 has demonstrated significant analgesic properties in various preclinical models of pain. The synthesis of ABT-594 utilizes 2-chloro-5-hydroxypyridine, which can be conceptually derived from 2-chloro-5-(chloromethyl)pyridine, as a key intermediate for the introduction of the 2-chloropyridinyl-5-oxy moiety.
The activation of nAChRs by agonists like ABT-594 has been shown to trigger intracellular signaling cascades that can lead to neuroprotective effects. One of the key pathways implicated is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway is associated with the promotion of cell survival and the inhibition of apoptosis.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and pharmacological activity of ABT-594, a pharmaceutical agent developed using a derivative of the title compound.
Table 1: Synthesis Yields for Key Steps in ABT-594 Synthesis
| Step | Reactants | Product | Reported Yield (%) |
| 1. Boc-protection of (R)-azetidin-2-ylmethanol | (R)-azetidin-2-ylmethanol, Boc anhydride | (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate | ~95% |
| 2. Mitsunobu Reaction | (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, 2-chloro-5-hydroxypyridine | (R)-tert-butyl 2-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate | 44% (overall from D-aspartic acid) |
| 3. Deprotection | (R)-tert-butyl 2-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate, TFA | (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine (ABT-594) | High |
Table 2: Pharmacological Profile of ABT-594 [1][2]
| Receptor Subtype | Assay Type | Ki (nM) | EC50 (nM) | Intrinsic Activity (vs. Nicotine) |
| α4β2 nAChR (rat brain) | --INVALID-LINK---cytisine binding | 0.037 | - | - |
| α4β2 nAChR (human) | --INVALID-LINK---cytisine binding | 0.055 | 140 | 130% |
| α7 nAChR (human) | Ion currents | 12,800 | 56,000 | 83% |
| α1β1δγ nAChR (neuromuscular) | [125I]α-bungarotoxin binding | 10,000 | - | - |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of ABT-594, a potent nAChR agonist, utilizing a derivative of 2-chloro-5-(chloromethyl)pyridine.
Protocol 1: Synthesis of (R)-tert-butyl 2-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate via Mitsunobu Reaction
This protocol details the coupling of (R)-N-Boc-azetidin-2-yl)methanol with 2-chloro-5-hydroxypyridine using a Mitsunobu reaction.
Materials:
-
(R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
-
2-chloro-5-hydroxypyridine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and 2-chloro-5-hydroxypyridine (1.2 eq) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, (R)-tert-butyl 2-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate.
Protocol 2: Deprotection to Yield (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine (ABT-594)
This protocol describes the removal of the Boc protecting group to yield the final product, ABT-594.
Materials:
-
(R)-tert-butyl 2-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-tert-butyl 2-(((6-chloropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (10 volumes).
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization or chromatography if necessary to yield pure (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine (ABT-594).
Visualizations
The following diagrams illustrate the synthetic workflow and the relevant biological pathway.
Caption: Synthetic workflow for ABT-594.
Caption: nAChR-mediated neuroprotective signaling.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 3-Chloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(chloromethyl)pyridine is a versatile bifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure features two reactive sites amenable to nucleophilic substitution: the chloromethyl group at the 5-position and the chloro group at the 3-position. The benzylic-like chloride of the chloromethyl group is particularly susceptible to SN2 reactions, making it an excellent electrophile for the introduction of a wide range of functional groups. This reactivity allows for the facile synthesis of diverse substituted pyridine libraries, which are crucial for developing new therapeutic agents and agrochemicals.[1] This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions at the chloromethyl position with various nucleophiles.
General Reaction Pathway
The primary reaction pathway discussed involves the nucleophilic substitution at the C5-chloromethyl group. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.
I. Reactions with Nitrogen Nucleophiles
Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding aminomethylpyridine derivatives. These products are valuable intermediates in the synthesis of various biologically active compounds.
Application Note: Synthesis of N-Substituted 3-Chloro-5-(aminomethyl)pyridines
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for introducing an aminomethyl moiety. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, in the presence of a base to neutralize the HCl generated. The choice of base and reaction temperature can be optimized to achieve high yields and purity.
Experimental Protocols
Protocol 1: Reaction with a Secondary Amine (Piperidine)
This protocol describes the synthesis of 3-Chloro-5-(piperidin-1-ylmethyl)pyridine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Reaction with a Primary Amine (Aniline)
This protocol outlines the synthesis of N-((3-chloropyridin-5-yl)methyl)aniline.
Materials:
-
This compound
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Triphenylphosphine (P(Ph)₃) (ligand)
-
2 M HCl
-
19 M NaOH
-
Dichloromethane
Procedure:
-
In a reaction flask, combine this compound (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).
-
Add toluene, followed by aniline (1.05 equiv).
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to 0 °C and add 2 M HCl.
-
After stirring, filter the mixture through Celite.
-
Separate the layers of the filtrate and extract the organic phase with 2 M HCl.
-
Combine the acidic extracts, cool to 0 °C, and add dichloromethane.
-
Basify the biphasic solution with 19 M NaOH.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to obtain the crude product for purification.
Quantitative Data for N-Nucleophile Reactions
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 3-Chloro-5-(piperidin-1-ylmethyl)pyridine | DMF | K₂CO₃ | 80 | 6 | 90 | Based on Analogue |
| Aniline | N-((3-chloropyridin-5-yl)methyl)aniline | Toluene | NaOtBu | 100 | 16 | 75-85 | Based on Analogue |
II. Reactions with Oxygen Nucleophiles
Alkoxides and phenoxides can be used as oxygen-based nucleophiles to synthesize the corresponding ether derivatives of this compound.
Application Note: Synthesis of 3-Chloro-5-(alkoxymethyl)pyridines
The Williamson ether synthesis is a reliable method for preparing these ethers. The reaction involves treating the chloromethylpyridine with a sodium or potassium alkoxide or phenoxide. The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride or can be used as a pre-formed salt.
Experimental Protocol
Protocol 3: Reaction with Sodium Methoxide
This protocol describes the synthesis of 3-Chloro-5-(methoxymethyl)pyridine.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a solution of sodium methoxide (1.2 eq) in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for O-Nucleophile Reactions
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | 3-Chloro-5-(methoxymethyl)pyridine | Methanol | NaOMe | Reflux | 4 | 80-90 | Based on Analogue[2] |
III. Reactions with Sulfur Nucleophiles
Sulfur-based nucleophiles, such as thiolates, are highly effective for substitution reactions with this compound, leading to the formation of thioethers.
Application Note: Synthesis of 3-Chloro-5-(thiomethyl)pyridines
The high nucleophilicity of thiolates allows these reactions to proceed under mild conditions with high yields. A base is used to deprotonate the corresponding thiol to generate the thiolate in situ.
Experimental Protocol
Protocol 4: Reaction with Potassium Thioacetate
This protocol describes the synthesis of S-((3-chloropyridin-5-yl)methyl) ethanethioate.
Materials:
-
This compound
-
Potassium thioacetate (KSAc)
-
Acetone or DMF
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add potassium thioacetate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate to obtain the crude product for purification.
Quantitative Data for S-Nucleophile Reactions
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium Thioacetate | S-((3-chloropyridin-5-yl)methyl) ethanethioate | Acetone | - | RT | 3 | >90 | General Procedure |
Visualizations
General SN2 Reaction Pathway
Caption: General SN2 reaction pathway for nucleophilic substitution.
Experimental Workflow for Nucleophilic Substitution
References
Application Notes and Protocols for 3-Chloro-5-(chloromethyl)pyridine in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-chloro-5-(chloromethyl)pyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. Due to the presence of two distinct reactive sites—an aryl chloride and a benzyl chloride—this substrate presents unique opportunities for selective functionalization, as well as challenges in achieving chemoselectivity. This document outlines the key considerations, provides representative protocols based on analogous systems, and summarizes relevant data to guide experimental design.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound is a bifunctional building block with potential for selective elaboration at either the C3 (aryl chloride) or the chloromethyl position (benzyl chloride). The ability to selectively introduce aryl, heteroaryl, or alkyl groups at either position would provide a powerful tool for the synthesis of diverse pyridine-based scaffolds relevant to medicinal chemistry and materials science.
The key challenge in the Suzuki-Miyaura coupling of this compound lies in controlling the chemoselectivity. Both aryl chlorides and benzyl chlorides are known to participate in palladium-catalyzed cross-coupling reactions.[2][3] The relative reactivity of these two functional groups on the same pyridine core will be highly dependent on the reaction conditions, particularly the choice of catalyst, ligand, and base.
Key Considerations for Suzuki-Miyaura Coupling
1. Chemoselectivity: Aryl Chloride vs. Benzyl Chloride
The primary consideration is the selective coupling at either the C3-Cl (sp²) or the CH₂Cl (sp³) position.
-
Aryl Chloride (C3-Cl): The C-Cl bond on the pyridine ring is an sp²-hybridized carbon-halogen bond. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems with bulky, electron-rich phosphine ligands to facilitate the rate-determining oxidative addition step.[4] The electronic nature of the pyridine ring influences the reactivity of the C-Cl bond.
-
Benzyl Chloride (-CH₂Cl): The chloromethyl group contains an sp³-hybridized carbon-halogen bond. Benzyl halides are known to undergo Suzuki-Miyaura coupling, and their reactivity can be influenced by the electronic properties of the aromatic ring they are attached to.[2][5]
Predicting the chemoselectivity without experimental data on this specific substrate is challenging. It is plausible that either mono-arylation at one site, diarylation at both sites, or a mixture of products could be obtained. A systematic screening of reaction conditions is crucial to determine the selective functionalization of this compound.
2. Catalyst and Ligand Selection
The choice of the palladium source and the phosphine ligand is critical for a successful and selective coupling reaction.
-
Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[6]
-
Ligands: Bulky, electron-rich phosphine ligands are often necessary for the activation of C-Cl bonds. Examples include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos, and RuPhos. The choice of ligand can significantly influence the chemoselectivity of the reaction.
3. Base and Solvent Effects
The base and solvent system plays a crucial role in the transmetalation step of the catalytic cycle and can also affect catalyst stability and activity.
-
Bases: A wide range of inorganic bases can be employed, such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can influence the reaction rate and selectivity.
-
Solvents: Common solvents for Suzuki-Miyaura reactions include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[1]
Proposed Experimental Protocols
The following protocols are representative procedures for the Suzuki-Miyaura coupling of aryl chlorides and benzyl chlorides, respectively. These should serve as a starting point for the optimization of the reaction with this compound.
Protocol 1: Proposed Conditions for Selective Coupling at the Aryl Chloride (C3) Position
This protocol is adapted from conditions known to be effective for the coupling of challenging aryl chlorides.
Reaction Scheme:
Figure 1. Proposed Suzuki-Miyaura coupling at the C3-position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed 1,4-dioxane (2 mL).
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Add an additional 2 mL of degassed 1,4-dioxane and 0.4 mL of degassed water.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Proposed Conditions for Selective Coupling at the Benzyl Chloride Position
This protocol is based on conditions reported for the Suzuki-Miyaura coupling of benzyl chlorides.[2]
Reaction Scheme:
Figure 2. Proposed Suzuki-Miyaura coupling at the chloromethyl position.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.) in a reaction vial.
-
In a separate vial, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and tri-tert-butylphosphine (0.03 mmol, 3 mol%) in anhydrous, degassed toluene (2 mL).
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Add an additional 3 mL of anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of analogous aryl chlorides and benzyl chlorides. This data can be used as a reference for expected yields and to guide optimization efforts.
Table 1: Suzuki-Miyaura Coupling of Various Chloro-pyridines with Arylboronic Acids
| Entry | Chloro-pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |
| 2 | 3-Chloro-5-fluoro-2-methoxypyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
| 3 | 3-Chloro-5-fluoro-2-methoxypyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 78 |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
Data is compiled from analogous reactions and should be considered representative.
Table 2: Suzuki-Miyaura Coupling of Various Benzyl Halides with Arylboronic Acids
| Entry | Benzyl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Toluene | 80 | 12 | 88 |
| 2 | 4-Methoxybenzyl chloride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 91 |
| 3 | Benzyl bromide | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 18 | 85 |
| 4 | 2-Naphthylmethyl chloride | 3-Furylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 100 | 14 | 82 |
Data is compiled from analogous reactions and should be considered representative.[2]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of Bioactive Derivatives from 2-Chloro-5-(chloromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive derivatives from the versatile starting material, 2-chloro-5-(chloromethyl)pyridine. This key intermediate is a valuable building block for the development of novel compounds with a range of therapeutic and agrochemical applications. The following sections detail the synthesis of hydrazone and piperazine derivatives, including their biological activities, experimental procedures, and relevant workflow diagrams.
Synthesis of Hydrazone Derivatives with Antimicrobial and Antimalarial Activity
Hydrazone derivatives of 2-chloro-5-(chloromethyl)pyridine have demonstrated promising antimicrobial and antimalarial properties. The synthetic route involves a two-step process: the formation of a key hydrazinyl intermediate, followed by condensation with various aromatic aldehydes.[1][2]
Data Presentation: Biological Activity of Hydrazone Derivatives
The synthesized hydrazone compounds have been evaluated for their in vitro antimalarial activity against Plasmodium falciparum and antimicrobial activity against a panel of bacteria and fungi.[2]
Table 1: Antimalarial Activity of Hydrazone Derivatives (5a-e)
| Compound ID | Aromatic Aldehyde Substituent | IC50 (µg/mL) vs. P. falciparum |
| 5a | 4-Nitro | - |
| 5b | 4-Chloro | 0.52 |
| 5c | 4-Hydroxy | 0.48 |
| 5d | 4-Methoxy | - |
| 5e | 2-Hydroxy | - |
| Quinine | (Standard) | - |
| Chloroquine | (Standard) | - |
Note: Specific IC50 values for compounds 5a, 5d, 5e, Quinine, and Chloroquine were not provided in the source material, but compounds 5b and 5c were noted to have activity comparable to the standard drug quinine.[2]
Table 2: Qualitative Antimicrobial Activity of Hydrazone Derivatives (5a-e)
| Compound ID | Antibacterial vs. E. coli | Antibacterial vs. P. aeruginosa | Antibacterial vs. S. aureus | Antibacterial vs. S. pyogenes | Antifungal vs. C. albicans |
| 5a | - | - | - | - | Significant |
| 5b | Moderate | - | - | Inhibitory | Moderate |
| 5c | Moderate | Moderate | - | - | Moderate |
| 5d | - | - | Active | - | Significant |
| 5e | Moderate | - | - | - | Moderate |
Note: The table summarizes the reported qualitative activity. '-' indicates no significant activity was reported.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (Intermediate 3a)
This protocol describes the synthesis of the key hydrazinyl intermediate from 2-chloro-5-(chloromethyl)pyridine.[2]
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Ethyl acetate
-
Rotary evaporator
-
Reflux condenser
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate (0.85 mol) in 200 mL of ethanol.
-
Heat the solution to reflux.
-
Add 2-chloro-5-(chloromethyl)pyridine (0.1056 mol) dropwise over 1 hour.
-
Maintain the reaction mixture at reflux for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield 2-chloro-5-(hydrazinylmethyl)pyridine (yield: 70%).[2]
Protocol 2: Synthesis of Hydrazone Derivatives (5a-e) via Continuous Flow Reaction
This protocol details the synthesis of the final hydrazone derivatives using a continuous flow reactor for improved efficiency and scalability.[1][2]
Materials:
-
2-chloro-5-(hydrazinylmethyl)pyridine (Intermediate 3a)
-
Substituted aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Methanol
-
Continuous flow reactor system with two pumps and a heated reaction coil
Procedure:
-
Prepare a 50% solution of 2-chloro-5-(hydrazinylmethyl)pyridine (3a) in a suitable solvent.
-
Prepare a solution of the respective aromatic aldehyde in a compatible solvent.
-
Set up the continuous flow reactor with a specific residence time (e.g., 5 minutes) and temperature (e.g., 90 °C).[2]
-
Pump the solution of intermediate 3a and the aromatic aldehyde solution into a T-mixer and then into the heated reaction coil at defined flow rates.
-
Collect the product stream as it exits the reactor.
-
The product precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with a suitable solvent and dry to obtain the final hydrazone derivative (e.g., 5a, yield: 90%).[2]
Mandatory Visualization
Caption: Synthetic workflow for bioactive hydrazone derivatives.
Synthesis of Piperazine Derivatives with Insecticidal Activity
Derivatives of 2-chloro-5-(chloromethyl)pyridine incorporating a piperazine moiety have been synthesized and shown to exhibit significant insecticidal activity, particularly against Culex pipiens.
Data Presentation: Insecticidal Activity of Piperazine Derivatives
A series of piperazine derivatives were synthesized and tested for their insecticidal activity. Compound 4f demonstrated high efficacy.
Table 3: Insecticidal Activity of Piperazine Derivative (4f)
| Compound ID | Target Species | Concentration (mg/L) | Mortality (%) |
| 4f | Culex pipiens | 50 | 100 |
Experimental Protocols
Protocol 3: General Procedure for the Synthesis of Piperazine Derivatives
This protocol outlines the N-alkylation of piperazine with 2-chloro-5-(chloromethyl)pyridine followed by an addition reaction.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Piperazine
-
Appropriate electrophile for the second addition (e.g., an acyl chloride or isocyanate)
-
Suitable solvent (e.g., acetonitrile)
-
Base (e.g., triethylamine)
-
Standard glassware
Procedure:
-
N-alkylation:
-
Dissolve piperazine in a suitable solvent like acetonitrile.
-
Add a base such as triethylamine to the solution.
-
Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine in the same solvent.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture by filtering the salt and concentrating the filtrate. Purify the intermediate product.
-
-
Addition Reaction:
-
Dissolve the N-alkylated piperazine intermediate in a suitable solvent.
-
Add the desired electrophile (e.g., acyl chloride or isocyanate) to the solution.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up, which may include washing with water and/or brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the final piperazine derivative by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Synthesis of bioactive piperazine derivatives.
Other Potential Bioactive Derivatives
The reactive chloromethyl group of 2-chloro-5-(chloromethyl)pyridine serves as a versatile handle for the synthesis of a wide array of other potentially bioactive derivatives. While detailed protocols and specific biological data for the following classes of compounds derived directly from 2-chloro-5-(chloromethyl)pyridine are not as readily available in the literature, the synthetic routes are well-established.
-
Ether Derivatives: Reaction with various alcohols or phenols in the presence of a base can yield ether derivatives. These could be explored for a range of biological activities.
-
Ester Derivatives: Nucleophilic substitution with carboxylate salts can produce ester derivatives, introducing a different functional group for potential biological interactions.
-
Amine Derivatives: Reaction with primary or secondary amines can lead to a diverse library of amino derivatives with potential pharmacological properties.
-
Other Heterocyclic Systems: The chloromethyl group can be used to alkylate other nitrogen-containing heterocycles, leading to novel hybrid molecules with potentially enhanced or new biological activities.
Further research into these areas could yield novel compounds with significant therapeutic or agrochemical potential.
Disclaimer
The protocols and information provided in these application notes are intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. The biological activities reported are based on published literature and may vary. Independent verification of these findings is recommended.
References
Application Notes and Protocols for the Synthesis of 3-chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable properties to the target molecules, such as enhanced efficacy and metabolic stability. These application notes provide an overview of the primary synthetic routes to 3-chloro-5-(trifluoromethyl)pyridine, with detailed protocols for its preparation from key precursors.
The most prevalent and industrially significant precursors for the synthesis of 3-chloro-5-(trifluoromethyl)pyridine are 2,3-dichloro-5-(trichloromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine. The synthetic strategies involve either a halogen exchange (fluorination) reaction or a direct chlorination of the pyridine ring. The choice of precursor and methodology often depends on the availability of starting materials, desired scale of production, and safety considerations.
Synthetic Pathways Overview
The synthesis of 3-chloro-5-(trifluoromethyl)pyridine can be broadly categorized into two main strategies:
-
Fluorination of a Trichloromethyl Precursor: This is a common industrial method that involves the conversion of a trichloromethyl group to a trifluoromethyl group using a fluorinating agent, typically anhydrous hydrogen fluoride (HF). The precursor for this route is 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Chlorination of a Trifluoromethyl Precursor: This approach involves the direct chlorination of a pre-existing trifluoromethyl-substituted pyridine ring. The key precursor for this method is 2-chloro-5-(trifluoromethyl)pyridine.
The following diagram illustrates the logical relationship between the precursors and the final product.
Application Notes and Protocols for the Chlorination of 3-Picoline to Yield Chloromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorination of 3-picoline (3-methylpyridine) is a critical industrial process for the synthesis of various chloromethylpyridines. These compounds, particularly 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, are valuable intermediates in the manufacturing of pharmaceuticals and agrochemicals. For instance, 2-chloro-3-methylpyridine is a precursor for drugs like Lumacaftor, used in treating cystic fibrosis[1]. The regioselectivity of the chlorination process is a key challenge, as different isomers can be formed. This document provides detailed application notes and experimental protocols for the synthesis of chloromethylpyridines from 3-picoline, based on established methodologies.
Reaction Pathways and Selectivity
The direct chlorination of 3-picoline can occur on both the pyridine ring and the methyl side-chain. The reaction conditions, including temperature, catalyst, and the physical phase (liquid or vapor), significantly influence the product distribution.
Ring Chlorination: Electrophilic chlorination on the pyridine ring typically yields a mixture of isomers, with 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine being common products. Industrial preparations often involve the chlorination of 3-picoline-N-oxide, which can favor the formation of 2-chloro and 4-chloro isomers[2]. The reaction of 3-methylpyridine N-oxide with phosphorus oxychloride (POCl3) is a known method, though it can lead to a mixture of isomers with 4-chloro-3-methylpyridine often being the main product[2].
Side-Chain Chlorination: Radical chlorination at the methyl group can also occur, leading to the formation of 3-(chloromethyl)pyridine, 3-(dichloromethyl)pyridine, and 3-(trichloromethyl)pyridine[3][4]. High temperatures in vapor-phase reactions tend to promote side-chain chlorination[3].
Experimental Protocols
Protocol 1: Vapor-Phase Chlorination of 3-Picoline with a Two-Stage Reactor
This protocol is based on a process designed for selective chlorination, employing a "hot spot" to enhance conversion and control product distribution[3][5].
Objective: To selectively chlorinate 3-picoline in the vapor phase to produce a mixture of chloromethylpyridines.
Materials:
-
3-Picoline
-
Chlorine gas
-
Inert gas (e.g., Nitrogen)
-
Water
Equipment:
-
Two-stage tubular reactor with independent temperature control for each stage
-
Vaporizer for 3-picoline and water
-
Mass flow controllers for gases
-
Condenser and collection system for products
-
Scrubber for acidic off-gases
Procedure:
-
Set the temperature of the first reaction zone (hot spot) to between 350°C and 500°C.[3][5]
-
Set the temperature of the second reaction zone to a lower temperature, between 100°C and 340°C.[3][5]
-
Vaporize a feed stream of 3-picoline and water. A typical molar ratio of water to 3-picoline is around 8.0.[3][5]
-
Introduce the vaporized feed stream along with chlorine gas and an inert gas into the first reaction zone. The molar feed ratio of chlorine to 3-picoline can range from approximately 7.4 to 8.1.[3][5]
-
Control the flow rates to achieve a total residence time in the reactor of approximately 6 to 9 seconds.[5]
-
The reaction mixture from the first zone passes directly into the second, lower-temperature zone.
-
The product stream exiting the reactor is cooled in a condenser to liquefy the chloromethylpyridines and other products.
-
The collected liquid is then analyzed (e.g., by Gas Chromatography) to determine the product distribution and yield.
-
The off-gases, containing HCl and unreacted chlorine, should be passed through a scrubber.
Quantitative Data from Vapor-Phase Chlorination Experiments:
| Parameter | Example 1[3] | Example 2[3] |
| Hot Spot Temperature | 350°C | 200°C |
| Second Zone Temperature | 200°C | 200°C |
| Cl2 : 3-Picoline (molar ratio) | 7.4 | 8.1 |
| H2O : 3-Picoline (molar ratio) | 8.0 | 8.0 |
| Residence Time | 6.1 seconds | 6.3 seconds |
| 3-Picoline Conversion | 90% | 61% |
| Yield of 3-(Chloromethyl)pyridine | 17.9% | 19.1% |
| Yield of 3-(Dichloromethyl)pyridine | 12.1% | - |
Protocol 2: Liquid-Phase Chlorination of 3-Picoline
This protocol describes a general approach to liquid-phase chlorination, which can be adapted based on the desired products. Catalysts are often employed to improve selectivity.
Objective: To chlorinate 3-picoline in the liquid phase to produce chloromethylpyridines.
Materials:
-
3-Picoline
-
Chlorine gas
-
Solvent (e.g., carbon tetrachloride, if desired)[4]
-
Radical initiator (e.g., benzoyl peroxide) or Lewis acid catalyst (e.g., ferric chloride)[6]
-
Acid scavenger (e.g., calcium carbonate), optional[7]
Equipment:
-
Glass reactor with a stirrer, reflux condenser, gas inlet tube, and thermometer
-
Heating mantle or oil bath
-
Gas flow meter
-
Scrubber for HCl off-gas
Procedure:
-
Charge the reactor with 3-picoline and a solvent (if used).
-
Add the catalyst. For side-chain chlorination, a radical initiator like benzoyl peroxide can be used[6]. For ring chlorination, a Lewis acid such as ferric chloride may be employed.
-
Heat the reaction mixture to the desired temperature. For example, a temperature of 130-135°C has been used with a benzoyl peroxide initiator[6].
-
Introduce chlorine gas into the reaction mixture at a controlled rate.
-
Monitor the reaction progress by taking samples and analyzing them (e.g., by GC or TLC).
-
The reaction time can be several hours. In one example, chlorine was introduced for 14 hours, followed by the addition of molybdenum pentachloride and further reaction for 25 hours at 150°C[6].
-
After the reaction is complete, cool the mixture.
-
The work-up procedure will depend on the specific reaction. It may involve neutralizing the excess acid, washing with water, and separating the organic layer.
-
The crude product can be purified by distillation or chromatography.
Quantitative Data from a Liquid-Phase Chlorination for 2-chloro-5-methylpyridine Synthesis:
| Parameter | Value |
| Starting Material | 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone) |
| Catalyst | Ferric chloride |
| Chlorinating Agents | Phosgene and Chlorine |
| Solvent | Toluene |
| Temperature | 20°C, then raised to 110°C |
| Yield of 2-chloro-5-methylpyridine | 43.2% |
| Yield of 2,3-dichloro-5-methylpyridine | 56.5% |
Note: This example uses a pyridone derivative as the starting material, which is an alternative route to 2-chloro-5-methylpyridine.
Safety Precautions
-
Chlorination reactions should be carried out in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Proper handling procedures and emergency preparedness are essential.
-
The reaction can be exothermic; therefore, temperature control is crucial.
-
Hydrogen chloride (HCl) is a corrosive by-product and must be scrubbed from the off-gases.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
The chlorination of 3-picoline is a versatile reaction that can be tailored to produce a range of valuable chloromethylpyridines. The choice between vapor-phase and liquid-phase chlorination, along with the specific reaction conditions and catalysts, will determine the product distribution and yield. The protocols and data presented here provide a foundation for researchers to develop and optimize the synthesis of desired chloromethylpyridine isomers for applications in drug development and other areas of chemical synthesis. Careful attention to safety is paramount when performing these reactions.
References
- 1. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 6. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]
- 7. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
Application Notes and Protocols for Continuous Flow Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various pyridine derivatives using continuous flow reaction modules. The adoption of flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. This document outlines methodologies for the Bohlmann-Rahtz pyridine synthesis, Hantzsch dihydropyridine synthesis, catalytic N-oxidation of pyridines, and a two-step synthesis of 4-nitropyridine.
One-Step Bohlmann-Rahtz Pyridine Synthesis in a Continuous Flow Microwave Reactor
The Bohlmann-Rahtz synthesis is a powerful method for producing trisubstituted pyridines. By leveraging a continuous flow microwave reactor and a Brønsted acid catalyst, the Michael addition and subsequent cyclodehydration can be performed in a single, efficient step, negating the need to isolate intermediates.[1][2] This approach not only streamlines the process but also improves reaction kinetics and throughput.[3]
Quantitative Data Summary
| Method | Heating | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Batch | Microwave | EtOH/AcOH (5:1) | 120 | 5 | 86 | [3] |
| Continuous Flow | Microwave | EtOH/AcOH (5:1) | 120 | 5 | 76 | [3] |
| Batch | Microwave | PhMe/AcOH (5:1) | 140 | 5 | 74 | [3] |
Experimental Protocol
Materials:
-
Ethyl β-aminocrotonate
-
3-Butyn-2-one
-
Ethanol (EtOH)
-
Acetic Acid (AcOH)
-
Microwave flow reactor system with a suitable reaction coil
-
Syringe pumps
-
Back pressure regulator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ethyl β-aminocrotonate in an ethanol/acetic acid (5:1) solvent mixture.
-
Prepare a separate stock solution of 3-butyn-2-one in the same solvent mixture. The concentration should be calculated to achieve the desired stoichiometry upon mixing.
-
-
System Setup:
-
Assemble the continuous flow microwave reactor according to the manufacturer's instructions.
-
Prime the syringe pumps and tubing with the reaction solvent.
-
Set the back pressure regulator to a suitable pressure to ensure the solvent remains in the liquid phase at the reaction temperature.
-
-
Reaction Execution:
-
Set the microwave reactor to the desired temperature (e.g., 120 °C).
-
Using separate syringe pumps, introduce the reagent solutions into a T-mixer before the mixture enters the microwave reactor.
-
Adjust the flow rates of the pumps to achieve the desired residence time within the heated zone of the reactor (e.g., 5 minutes).
-
Collect the product stream after it passes through the back pressure regulator.
-
-
Work-up and Analysis:
-
The collected crude product can be purified using standard laboratory techniques such as column chromatography.
-
Analyze the product to confirm its identity and purity.
-
Experimental Workflow
Hantzsch Dihydropyridine Synthesis in Continuous Flow
The Hantzsch dihydropyridine synthesis is a multi-component reaction that is readily adaptable to continuous flow processing.[2] This method allows for the efficient production of dihydropyridines, which are precursors to many biologically active pyridine derivatives.[4] Continuous flow offers advantages in terms of reaction control and safety, particularly when dealing with exothermic reactions.
Quantitative Data Summary
| Substrate (Aldehyde) | Method | Heating | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Phenylpropargyl aldehyde | Batch | Microwave | 120 | 5 | 96 | [3] |
| Phenylpropargyl aldehyde | Continuous Flow | Microwave | 120 | 5 | 85 | [3] |
| 4-Chlorobenzaldehyde | Batch | Conventional | Reflux | 24 h | 82 | [3] |
Experimental Protocol
Materials:
-
Aldehyde (e.g., phenylpropargyl aldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (EtOH)
-
Continuous flow reactor system (e.g., heated coil reactor or microwave flow reactor)
-
Syringe pumps
-
Back pressure regulator
Procedure:
-
Reagent Preparation:
-
Prepare a single stock solution containing the aldehyde, ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
-
System Setup:
-
Assemble the continuous flow reactor.
-
Prime the system with ethanol.
-
Set the back pressure regulator to maintain the reaction mixture in the liquid phase.
-
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 120 °C).
-
Pump the reagent solution through the reactor at a flow rate calculated to achieve the target residence time (e.g., 5 minutes).
-
Collect the output from the reactor.
-
-
Work-up and Analysis:
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, it can be isolated by evaporation of the solvent and purified by recrystallization or chromatography.
-
Confirm the structure and purity of the dihydropyridine product.
-
Experimental Workflow
Catalytic N-Oxidation of Pyridine Derivatives in a Packed-Bed Microreactor
The N-oxidation of pyridines is a key transformation for further functionalization. A continuous flow microreactor packed with a titanium silicalite (TS-1) catalyst and using hydrogen peroxide (H₂O₂) as the oxidant provides a safe, green, and highly efficient method for producing pyridine N-oxides.[5] This system can operate for extended periods without loss of catalyst activity, making it suitable for large-scale production.[5]
Quantitative Data Summary
| Substrate | Method | Catalyst | Oxidant | Temperature (°C) | Yield (%) | Reference |
| Pyridine | Continuous Flow | TS-1 | H₂O₂ in Methanol | 60 | up to 99 | [5] |
| 4-Picoline | Continuous Flow | TS-1 | H₂O₂ in Methanol | 60 | up to 99 | [5] |
| 4-Chloropyridine | Continuous Flow | TS-1 | H₂O₂ in Methanol | 60 | up to 99 | [5] |
Experimental Protocol
Materials:
-
Pyridine derivative
-
Hydrogen peroxide (30% aq. solution)
-
Methanol
-
Titanium silicalite (TS-1) catalyst
-
Packed-bed microreactor
-
Liquid phase plunger pump
-
Heating module
Procedure:
-
Catalyst Packing:
-
Carefully pack the microreactor with the TS-1 catalyst according to the reactor's specifications.
-
-
Reagent Preparation:
-
Prepare a solution of the pyridine derivative in methanol.
-
Prepare a separate solution of hydrogen peroxide in methanol.
-
-
System Setup:
-
Integrate the packed-bed microreactor into a flow system with a plunger pump and heating module.
-
Prime the system with methanol.
-
-
Reaction Execution:
-
Heat the packed-bed reactor to the optimal temperature (e.g., 60 °C).
-
Pump the premixed solution of the pyridine derivative and hydrogen peroxide in methanol through the catalyst bed at a controlled flow rate to achieve the desired residence time.
-
Collect the reactor effluent.
-
-
Work-up and Analysis:
-
The product-containing solution can be analyzed directly by techniques like HPLC to determine conversion and yield.
-
The pyridine N-oxide can be isolated by solvent evaporation and subsequent purification if necessary.
-
Logical Relationship Diagram
Two-Step Continuous Flow Synthesis of 4-Nitropyridine
4-Nitropyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its synthesis involves a highly exothermic nitration step, making continuous flow an ideal platform to ensure safety and control. This two-step process first involves the nitration of pyridine N-oxide, followed by deoxygenation to yield the final product.[1]
Quantitative Data Summary
| Step | Method | Temperature (°C) | Residence Time (min) | Overall Yield (%) | Throughput ( kg/day ) | Reference |
| Nitration & Deoxygenation | Continuous Flow | Nitration: 130, Deoxygenation: 80 | Nitration: 10, Deoxygenation: 5 | 83 | 0.716 | [1][2] |
Experimental Protocol
Step 1: Nitration of Pyridine N-oxide
Materials:
-
Pyridine N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice water
-
Organic solvent for extraction (e.g., chloroform)
-
Microchannel reactor system
-
Syringe pumps
Procedure:
-
Reagent Preparation:
-
Prepare a solution of pyridine N-oxide in concentrated sulfuric acid.
-
Prepare a mixed acid solution of fuming nitric acid and concentrated sulfuric acid.[2]
-
-
System Setup:
-
Set up a microchannel reactor for the nitration step.
-
-
Reaction Execution:
-
Pump the pyridine N-oxide solution and the mixed acid into the microchannel reactor through separate inlets.
-
Maintain the reactor temperature at 130 °C with a residence time of approximately 10 minutes.[2]
-
The output from the reactor, containing 4-nitropyridine N-oxide, is directly introduced into ice water for cooling.[2]
-
-
In-line Extraction:
Step 2: Deoxygenation of 4-Nitropyridine N-oxide
Materials:
-
Organic solution of 4-nitropyridine N-oxide from Step 1
-
Phosphorus trichloride (PCl₃) in acetonitrile
-
Second microchannel reactor
Procedure:
-
Reagent Preparation:
-
Prepare a solution of phosphorus trichloride in acetonitrile.
-
-
Reaction Execution:
-
The organic layer from the first step and the PCl₃ solution are pumped into a second microchannel reactor.
-
The reaction is carried out at 80 °C with a residence time of 5 minutes.[2]
-
-
Work-up:
-
The output from the second reactor is collected, and the solvent is removed by rotary evaporation.
-
The pH is adjusted to 7-8 with a sodium carbonate solution, followed by extraction with dichloromethane.
-
Evaporation of the dichloromethane yields the final product, 4-nitropyridine.[2]
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google Patents [patents.google.com]
- 3. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
Synthesis of 2-chloro-5-chloromethyl-pyridine: A Detailed Guide to Key Preparative Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-5-chloromethyl-pyridine is a pivotal intermediate in the synthesis of several commercially important insecticides, including imidacloprid and acetamiprid. The efficient and scalable preparation of this key building block is of significant interest to the agrochemical and pharmaceutical industries. This document provides detailed application notes and experimental protocols for various synthetic routes to 2-chloro-5-chloromethyl-pyridine, tailored for researchers, scientists, and drug development professionals. Quantitative data from representative procedures are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.
Introduction
The synthesis of 2-chloro-5-chloromethyl-pyridine can be broadly categorized into several approaches, primarily involving the chlorination of pyridine derivatives or the cyclization of acyclic precursors. The choice of a particular synthetic route often depends on factors such as the availability and cost of starting materials, reaction scalability, and environmental considerations. This document outlines some of the most common and effective methods for the preparation of this important intermediate.
Comparative Summary of Synthetic Routes
The following table summarizes the quantitative data for various synthetic pathways to 2-chloro-5-chloromethyl-pyridine, providing a comparative overview of their efficiencies.
| Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| 2-chloro-2-chloromethyl-4-cyanobutanal | Phosgene, Toluene | 50°C, 5 hours | 97 | Not Specified | [1][2] |
| 5-hydroxymethyl-2-pyridinone | Phosphorus pentachloride, Phosphorus oxychloride | Reflux, 7 hours | 96 | Not Specified | [3] |
| 2-chloro-5-methylpyridine | Trichloroisocyanuric acid, Azobisisobutyronitrile | 90-130°C | ~85 | >97 | [4] |
| 3-methylpyridine (β-picoline) | Chlorine, PdCl₂/Al₂O₃ catalyst | Gas phase, 280°C | 50-52 | Not Specified | [5] |
| 2-methoxy-5-methoxymethyl-pyridine | Phosphorus(V) chloride, Phosphorus oxychloride | Reflux, 3 hours | 45 | Not Specified | [6] |
| 6-hydroxynicotinic acid | Thionyl chloride, Pd/C, H₂, Chlorinating agent | Multi-step process | High (94% for one step) | Not Specified | [7] |
Experimental Protocols
Protocol 1: Cyclization Route from 2-chloro-2-chloromethyl-4-cyanobutanal
This protocol describes a high-yield synthesis of 2-chloro-5-chloromethyl-pyridine via the cyclization of an acyclic precursor.[1][2]
Materials:
-
2-chloro-2-chloromethyl-4-cyanobutanal (18 g, 0.1 mol)
-
Solid phosgene (33 g, 0.11 mol, 1.1 eq.)
-
Toluene (50 mL)
Procedure:
-
Dissolve 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutanal in 50 mL of toluene in a suitable reaction vessel.
-
Add 33 g (1.1 eq.) of solid phosgene to the toluene solution.
-
Stir the reaction mixture at 50°C for 5 hours.
-
Upon completion of the reaction, cool the mixture to facilitate crystallization.
-
Collect the crystalline product, which is the acetamiprid intermediate 2-chloro-5-chloromethylpyridine.
Expected Yield: 97%[1]
Protocol 2: Chlorination of 5-hydroxymethyl-2-pyridinone
This method details the conversion of a pyridinone derivative to the target compound using common chlorinating agents.[3]
Materials:
-
5-hydroxymethyl-2-pyridinone (2.0 g, 0.016 mol)
-
Phosphorus pentachloride (6.7 g, 0.032 mol)
-
Phosphorus oxychloride (2.5 g, 0.016 mol)
-
Ethyl acetate
-
Ice water
-
Sodium carbonate
-
Magnesium sulfate
Procedure:
-
To a mixture of 6.7 g (0.032 mol) of phosphorus pentachloride and 2.5 g (0.016 mol) of phosphorus oxychloride, add 2.0 g (0.016 mol) of 5-hydroxymethyl-2-pyridinone.
-
Stir the mixture at reflux temperature for 7 hours.
-
After cooling, take up the reaction mixture in ethyl acetate.
-
Carefully add ice water and neutralize the mixture with sodium carbonate.
-
Separate the organic phase and dry it over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by distillation to yield 2-chloro-5-chloromethylpyridine.
Expected Yield: 96%[3]
Protocol 3: Side-Chain Chlorination of 2-chloro-5-methylpyridine
This protocol describes the selective chlorination of the methyl group of 2-chloro-5-methylpyridine.[4]
Materials:
-
2-chloro-5-methylpyridine (127.5 g, 1.0 mol)
-
Trichloroisocyanuric acid (50.5 g, 0.20 mol)
-
Azobisisobutyronitrile (AIBN) (6.0 g total)
Procedure:
-
Charge a reaction flask with 127.5 g (1.0 mol) of 2-chloro-5-methylpyridine.
-
Heat the reaction mixture to 100-120°C.
-
Add 0.5 g of AIBN and 50.5 g of trichloroisocyanuric acid.
-
Add the remaining AIBN portion-wise throughout the reaction.
-
After the reaction is complete, filter the mixture to remove by-products.
-
The filtrate contains 2-chloro-5-chloromethylpyridine.
Expected Yield: ~85% (based on converted starting material)[4]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-chloro-5-chloromethyl-pyridine.
Caption: Generalized workflow for the synthesis of 2-chloro-5-chloromethyl-pyridine.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product through different synthetic strategies.
Caption: Major synthetic pathways to 2-chloro-5-chloromethyl-pyridine.
References
- 1. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 4. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-(chloromethyl)pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3-Chloro-5-(chloromethyl)pyridine for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from starting materials, side reactions, or product decomposition. These may include:
-
Isomeric impurities: Other chlorinated pyridine isomers may form depending on the synthetic route.
-
Over-chlorinated or under-chlorinated species: Byproducts with more or fewer chlorine atoms on the pyridine ring or side chain can occur.
-
Starting materials: Unreacted precursors from the synthesis.
-
Solvent residues: Residual solvents from the reaction or initial work-up, such as toluene.[1]
-
Decomposition products: The chloromethyl group can be reactive and may hydrolyze or react with other nucleophiles present.
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is typically a yellow solid. The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. The chloromethyl group can be sensitive to moisture and heat, so proper storage is crucial to prevent degradation.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of chloromethylpyridine derivatives, with one patent reporting an area percent purity of 99.8% for a related compound.[1] Other useful techniques include Gas Chromatography/Mass Spectrometry (GC/MS) and Thin Layer Chromatography (TLC) for qualitative assessment of purity.[2]
Troubleshooting Guide
Problem: My purified this compound has a low melting point and a broad melting range.
-
Possible Cause: This typically indicates the presence of impurities.
-
Solution: Further purification is necessary. Recrystallization is a common and effective technique for purifying solid organic compounds.[3][4] If recrystallization is ineffective, column chromatography may be required to separate the desired product from closely related impurities.
Problem: I am observing significant product loss during purification.
-
Possible Cause 1: The compound is dissolving in the washing solvent.
-
Solution: Ensure the washing solvent has low solubility for your product at the washing temperature. For related compounds, toluene has been used as a wash solvent.[1] It's also advisable to use cold solvent for washing to minimize solubility losses.
-
-
Possible Cause 2: The compound is unstable under the purification conditions.
Problem: HPLC analysis shows a persistent impurity peak even after recrystallization.
-
Possible Cause: The impurity may have very similar solubility properties to your target compound, making separation by recrystallization difficult.
-
Solution: Column chromatography is the recommended next step. The choice of stationary phase and eluent system should be optimized to achieve separation. For pyridine-containing compounds, a silica gel stationary phase is common, and a solvent system of varying polarity (e.g., hexane/ethyl acetate) can be explored.
Quantitative Data on Purification
The following table summarizes purity and yield data for chloromethylpyridine derivatives from various purification methods, which can serve as a benchmark for the purification of this compound.
| Compound | Purification Method | Solvent/Conditions | Purity | Yield | Reference |
| 3-chloromethylpyridine hydrochloride | Precipitation, washing, and vacuum drying | Toluene wash | 99.8% (by HPLC) | 97.0% | [1] |
| 2-chloro-5-chloromethylpyridine | Reduced pressure distillation | - | >95% | - | [6] |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Distillation | - | 96% | 75% | [7] |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[3][4]
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents could include toluene, hexanes, or ethanol-water mixtures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase and Eluent Selection: For a compound like this compound, silica gel is a common stationary phase. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions. The separated compounds will elute from the column at different times based on their polarity.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting decision tree.
References
- 1. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
- 5. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 6. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Chloromethylpyridine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-chloromethylpyridine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-chloromethylpyridine hydrochloride, focusing on the two primary synthetic routes: the chlorination of 3-pyridinemethanol with thionyl chloride and the multi-step synthesis from 3-methylpyridine.
Q1: My reaction yield is consistently low when synthesizing 3-chloromethylpyridine hydrochloride from 3-pyridinemethanol. What are the potential causes and how can I improve it?
Low yield in this synthesis can stem from several factors. Below is a systematic guide to troubleshoot the issue.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Ensure a slight molar excess of thionyl chloride (SOCl₂) is used, typically in the range of 1.1 to 1.3 equivalents for every 1 equivalent of 3-pyridinemethanol.[1][2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed. The reaction time can be extended if necessary.
-
-
Reagent Quality: The thionyl chloride may have degraded due to moisture exposure.
-
Solution: Use a fresh bottle of thionyl chloride or distill it before use. Ensure all glassware is thoroughly dried, for instance, by flame-drying under an inert atmosphere, to prevent the decomposition of the chlorinating agent.[3]
-
-
Product Loss During Work-up: The desired product might be lost during the isolation and purification steps.
-
Solution: 3-chloromethylpyridine hydrochloride can precipitate from the reaction mixture. Assisting precipitation by applying a vacuum or purging with nitrogen can improve recovery.[4] When washing the filtered solid, use a cold, dry, inert solvent like toluene to minimize dissolution of the product.[4]
-
-
Side Reactions and Impurity Formation: Incorrect reaction conditions can promote the formation of byproducts.
Q2: I am observing the formation of a dark, tarry substance during the reaction of 3-pyridinemethanol with thionyl chloride. What is causing this and how can it be prevented?
The formation of dark, insoluble materials is often due to polymerization or decomposition of the starting material or product.
-
Cause: This is typically caused by an uncontrolled exothermic reaction, leading to localized high temperatures. Adding the thionyl chloride too quickly or inadequate cooling can lead to this issue.
-
Prevention:
-
Controlled Addition: Add the 3-pyridinemethanol solution to the thionyl chloride solution gradually.[4]
-
Temperature Management: Use an ice bath to maintain the reaction temperature between 23-35°C during the addition.[4]
-
Proper Mixing: Ensure efficient stirring throughout the reaction to dissipate heat and maintain a homogenous mixture.
-
Q3: The multi-step synthesis from 3-methylpyridine is giving me a poor overall yield. Which step is most critical to optimize?
In the multi-step synthesis starting from 3-methylpyridine (3-picoline), each step contributes to the overall yield. However, the initial oxidation is often a critical point for optimization.
-
Oxidation of 3-methylpyridine: The oxidation of 3-methylpyridine to nicotinic acid (3-picolinic acid) using an oxidizing agent like potassium permanganate can be challenging.
-
Optimization:
-
Reagent Ratio: The molar ratio of 3-methylpyridine to potassium permanganate is crucial and should be maintained at approximately 1:2.1-2.3.[1][2]
-
Temperature Control: The reaction temperature should be carefully controlled between 85-90°C.[1][2]
-
pH Adjustment: After the reaction, adjusting the pH to the acidic range (pH 3-4) is necessary to precipitate the nicotinic acid.[2]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the most direct and high-yielding method for preparing 3-chloromethylpyridine hydrochloride?
The reaction of 3-pyridyl carbinol (3-pyridinemethanol) with a slight excess of thionyl chloride in an inert solvent like toluene is reported to produce 3-chloromethylpyridine hydrochloride in high yield (up to 97%) and high purity.[4]
Q5: What are the key safety precautions when working with thionyl chloride?
Thionyl chloride is a corrosive and moisture-sensitive reagent.
-
Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ensure all glassware is dry to prevent a violent reaction with water, which produces toxic gases (HCl and SO₂).
-
Quench any excess thionyl chloride carefully with a suitable quenching agent under controlled conditions.
Q6: Can other chlorinating agents be used instead of thionyl chloride?
While thionyl chloride is commonly used, other chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), or chlorine gas (Cl₂) can also be employed, though reaction conditions would need to be optimized accordingly.[5]
Q7: How can I confirm the purity of my final product?
The purity of 3-chloromethylpyridine hydrochloride can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the area percent purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Melting Point Analysis: To compare with the literature value.
Data Presentation
Table 1: Comparison of Synthesis Parameters for 3-Chloromethylpyridine Hydrochloride
| Parameter | Method 1: From 3-Pyridinemethanol | Method 2: From 3-Methylpyridine (Multi-step) |
| Starting Material | 3-Pyridinemethanol | 3-Methylpyridine |
| Key Reagents | Thionyl chloride (SOCl₂) | 1. Potassium permanganate (KMnO₄)2. Methanol (CH₃OH) / Acid3. Reducing Agent4. Thionyl chloride (SOCl₂) |
| Molar Ratio (Reagent:Starting Material) | SOCl₂: 1.1-1.3 : 1[2] | KMnO₄: 2.1-2.3 : 1[1][2]SOCl₂: 1.1-1.3 : 1 (to 3-pyridinemethanol)[1][2] |
| Solvent | Toluene | Water, Methanol[2] |
| Reaction Temperature | 23-35°C | Oxidation: 85-90°C[2]Chlorination: Room Temp to Reflux |
| Reported Yield | High (e.g., 97.0%) | Variable, dependent on each step's efficiency |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloromethylpyridine Hydrochloride from 3-Pyridinemethanol [4]
-
Preparation: In a three-necked flask equipped with a stirrer, a thermometer, and an addition funnel, charge 50.96 g (0.428 mol) of thionyl chloride and 40 ml of toluene.
-
Reactant Solution: Prepare a solution of 43.66 g (0.4 mol) of 3-pyridyl carbinol in 160 ml of toluene and place it in the addition funnel.
-
Reaction: Stir the thionyl chloride solution and adjust the temperature to approximately 25°C. Begin the slow, subsurface addition of the 3-pyridyl carbinol solution, maintaining the reaction temperature between 23-35°C using a water bath for cooling.
-
Precipitation: After the addition is complete, continue stirring and apply a vacuum to the reaction mixture for 2 hours to facilitate the complete precipitation of the product.
-
Isolation: Filter the resulting suspension and wash the solid product with three separate 50 ml portions of toluene.
-
Drying: Dry the product overnight under vacuum at room temperature to obtain 3-chloromethylpyridine hydrochloride.
Protocol 2: Multi-step Synthesis from 3-Methylpyridine (Illustrative) [1][2]
-
Step 1: Oxidation to Nicotinic Acid
-
In a flask, add 18.6 g (0.2 mol) of 3-methylpyridine to 150 ml of water and heat to 80°C.
-
Add 66.36 g (0.42 mol) of potassium permanganate in batches, maintaining the temperature between 85-90°C with stirring for 30 minutes.
-
Monitor the reaction by TLC. Once complete, cool the reaction and adjust the pH to 3 with 2mol/L hydrochloric acid.
-
Cool the solution to 25°C and filter to obtain nicotinic acid.
-
-
Step 2: Esterification to Methyl Nicotinate
-
React the obtained nicotinic acid with methanol (e.g., 12 g, 0.26 mol) in the presence of a catalytic amount of concentrated sulfuric acid to form methyl nicotinate.
-
-
Step 3: Reduction to 3-Pyridinemethanol
-
Reduce the methyl nicotinate using a suitable reducing agent (e.g., sodium borohydride and aluminum chloride in THF/toluene) to yield 3-pyridinemethanol.
-
-
Step 4: Chlorination to 3-Chloromethylpyridine Hydrochloride
-
Follow Protocol 1, using the 3-pyridinemethanol obtained from Step 3 as the starting material.
-
Visualizations
Caption: Comparative workflow for the synthesis of 3-chloromethylpyridine HCl.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Page loading... [guidechem.com]
- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 5. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
Identification of byproducts in 3-Chloro-5-(chloromethyl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-(chloromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of chlorinated pyridines often involve derivatives of 3-picoline (3-methylpyridine).[1][2] For this compound, a plausible precursor is 3-chloro-5-methylpyridine. An alternative pathway could involve the multi-step synthesis from 3-picoline, including oxidation to nicotinic acid, followed by reduction and chlorination steps.[1]
Q2: What are the expected byproducts in the synthesis of this compound?
A2: During the chlorination of pyridine derivatives, several byproducts can form. These typically include isomers, where chlorine is substituted at different positions on the pyridine ring, and over-chlorinated products, where additional chlorine atoms are added to the methyl group or the ring. For instance, in related syntheses, byproducts such as dichloromethyl and trichloromethyl derivatives have been observed.[3] It is also possible to have further chlorination on the pyridine ring, leading to dichlorinated pyridine species.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to monitor and optimize include the reaction temperature, the molar ratio of the chlorinating agent to the starting material, and the reaction time. Using a selective chlorinating agent and optimizing the catalyst system can also significantly improve the yield of the desired product.[4]
Q4: What analytical techniques are suitable for identifying byproducts in my reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the components of the reaction mixture, including the main product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is also essential for structural elucidation of the products and impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. |
| Suboptimal reaction temperature | The optimal temperature for chlorination can be narrow. Experiment with a range of temperatures to find the ideal condition for maximizing the yield of the desired product while minimizing byproduct formation.[3] |
| Incorrect stoichiometry of reagents | Ensure the accurate measurement and addition of reagents. The molar ratio of the chlorinating agent to the starting material is critical and should be optimized. |
| Catalyst deactivation or inefficiency | If using a catalyst, ensure it is fresh and active. The choice of catalyst can also influence the reaction outcome.[2] |
Issue 2: High Levels of Over-chlorinated Byproducts
| Possible Cause | Suggested Solution |
| Excess of chlorinating agent | Reduce the molar equivalent of the chlorinating agent. A slight excess may be necessary, but a large excess will favor over-chlorination. |
| High reaction temperature or prolonged reaction time | Over-chlorination is often favored at higher temperatures and longer reaction times. Attempt the reaction at a lower temperature or reduce the overall reaction time. |
| Non-selective chlorinating agent | Consider using a milder or more selective chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), which may offer better control over the chlorination process. |
Issue 3: Presence of Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in the reaction | The directing effects of the substituents on the pyridine ring can influence the position of chlorination. Modifying the reaction conditions, such as the solvent or catalyst, may improve regioselectivity. |
| Isomerization under reaction conditions | Some reaction conditions might promote the isomerization of the product. Investigating milder reaction conditions could mitigate this issue. |
Quantitative Data on Byproduct Formation (Hypothetical)
The following table presents hypothetical data on the product distribution in the chlorination of 3-chloro-5-methylpyridine under different conditions, based on typical outcomes in similar reactions.
| Chlorinating Agent | Temperature (°C) | Yield of this compound (%) | Major Byproduct(s) | Byproduct Yield (%) |
| Cl₂ (gas) | 80 | 65 | 3-Chloro-5-(dichloromethyl)pyridine | 20 |
| SO₂Cl₂ | 60 | 75 | 3-Chloro-5-(dichloromethyl)pyridine | 15 |
| NCS | 70 | 85 | 3-Chloro-5-(dichloromethyl)pyridine | 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 3-Chloro-5-methylpyridine
Materials:
-
3-Chloro-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-methylpyridine in carbon tetrachloride.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and maintain the temperature for the duration of the reaction. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: GC-MS Analysis of Reaction Mixture
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent, such as dichloromethane.
-
Filter the diluted sample through a syringe filter before injection into the GC-MS system.
GC-MS Parameters (Illustrative):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
Visualizations
Caption: Synthetic pathway for this compound and potential byproduct formation routes.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability of 3-Chloro-5-(chloromethyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Chloro-5-(chloromethyl)pyridine. Its purpose is to provide in-depth insights and practical troubleshooting advice regarding the thermal stability of this compound in various reaction settings. Given its bifunctional nature, featuring both a reactive chloromethyl group and a chlorinated pyridine ring, understanding its behavior at elevated temperatures is critical for safety, reaction optimization, and impurity control.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum operating temperature for reactions involving this compound?
There is no single "maximum" temperature, as the thermal stability is highly dependent on the reaction matrix, including solvents, catalysts, and other reagents. However, based on documented synthesis procedures for analogous compounds and general principles of thermal safety, prolonged exposure to temperatures above 150°C should be approached with extreme caution.[2] Many chlorination reactions to produce similar molecules are conducted in the vapor phase at temperatures ranging from 150°C to 400°C, but these are highly controlled, continuous-flow processes.[3] For standard batch reactions, it is crucial to assess the thermal profile of your specific system.
Q2: What are the primary thermal hazards associated with this compound?
The primary hazard is a runaway reaction.[4][5] This can be initiated by:
-
Exothermic Decomposition: At a certain temperature, the molecule can begin to break down, releasing energy (heat). This heat increases the reaction rate, leading to a self-accelerating cycle of decomposition that can overwhelm the system's cooling capacity.[6]
-
Secondary Reactions: The heat from the desired reaction can accumulate, raising the temperature to a point where undesired, highly exothermic side reactions (like polymerization or reaction with the solvent) begin.[7]
-
Pressure Buildup: Decomposition often generates gaseous byproducts, such as HCl. In a closed or inadequately vented system, this can lead to a catastrophic pressure increase and vessel rupture.[4]
Q3: What are the visible signs of thermal decomposition?
Be alert for the following indicators:
-
Color Change: The reaction mixture turning dark brown or black is a common sign of decomposition and the formation of polymeric or tarry byproducts.
-
Gas Evolution: Unexplained bubbling or fuming suggests the formation of gaseous decomposition products.
-
Pressure Increase: A rapid rise in pressure within a closed reactor is a critical warning sign of a runaway reaction.
-
Temperature Spikes: A sudden, uncontrolled increase in the internal reaction temperature that outpaces the cooling system is the most direct indicator of thermal runaway.
Q4: Can this compound self-polymerize or form oligomers at high temperatures?
Yes. The chloromethyl group is a reactive benzylic-type halide. Under thermal stress, particularly in the presence of trace metals or Lewis acids, it can undergo intermolecular reactions. One molecule's pyridine nitrogen can act as a nucleophile, displacing the chloride from the chloromethyl group of another molecule. This can lead to the formation of pyridinium salts, oligomers, and ultimately, intractable tars, reducing yield and complicating purification.
Q5: How should this compound be properly stored to ensure its stability?
Based on safety data sheets for this and structurally similar compounds, proper storage is crucial.[8][9]
-
Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration is often recommended.[10][11]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[9][12]
-
Incompatibilities: Store away from strong bases, oxidizing agents, and metals that can catalyze decomposition.[13]
Troubleshooting Guide for Thermal Events
This section addresses specific issues you may encounter during your experiments and provides a logical framework for investigation and resolution.
Issue 1: Sudden, Uncontrolled Exotherm (Runaway Reaction)
You observe a rapid temperature and/or pressure increase in the reactor that does not respond to standard cooling.
Immediate Actions:
-
Alert Personnel: Immediately notify all personnel in the vicinity and the lab supervisor.
-
Emergency Cooling: If safe to do so, apply maximum cooling to the reactor (e.g., emergency ice bath).
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Prepare for Venting: If the reactor is equipped with a rupture disc or pressure relief valve, ensure the vent path is unobstructed. Do not attempt to manually vent a system that is already out of control.
-
Evacuate: If the situation cannot be brought under control within seconds, evacuate the area and initiate emergency procedures.
Post-Incident Investigation Workflow:
Below is a systematic approach to diagnose the root cause of the runaway event.
Caption: Troubleshooting workflow for a runaway reaction event.
Issue 2: Low Yield and Formation of Dark, Tarry Byproducts
The reaction proceeds without a dangerous exotherm, but the desired product is isolated in low yield, and a significant amount of dark, insoluble material is produced.
Causality: This is a classic sign of thermal degradation occurring at a controlled rate. The reaction temperature, while not high enough to cause a runaway, is sufficient to initiate side reactions like oligomerization or decomposition over the course of the experiment.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective first step. Attempt the reaction at a 10-20°C lower setpoint. While this may slow down the desired reaction, it often slows the decomposition pathway even more significantly.
-
Reduce Reaction Time: Analyze the reaction progress over time (e.g., by TLC or LC-MS). You may find the product forms relatively quickly and is then degraded by prolonged heating.
-
Change the Solvent: A higher-boiling solvent might contribute to excessive heat. Switching to a lower-boiling solvent can act as a form of temperature control by inducing reflux.
-
Check for Contaminants: As mentioned previously, trace metals or other impurities can catalyze decomposition. Ensure all glassware is clean and reagents are of high purity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Temperature Control
This protocol provides a framework for reacting this compound with a generic nucleophile (Nu-H), emphasizing safety and thermal management.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alcohol)
-
Anhydrous, inert solvent (e.g., Acetonitrile, THF)
-
Mild base (if required, e.g., K₂CO₃, DIPEA)
-
Jacketed reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet
-
Syringe pump for controlled addition
-
Circulating bath for temperature control
Procedure:
-
Setup: Assemble the reactor under a nitrogen atmosphere. Ensure the thermocouple is positioned to accurately measure the internal temperature of the reaction mixture.
-
Initial Charge: Charge the reactor with the nucleophile, base, and solvent.
-
Temperature Control: Set the circulator to the desired reaction temperature (e.g., 40°C). Allow the vessel contents to equilibrate.
-
Controlled Addition: Dissolve this compound in a minimal amount of the reaction solvent. Using the syringe pump, add this solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Monitoring: CRITICAL STEP: Monitor the internal temperature throughout the addition. The internal temperature should not rise more than 2-3°C above the jacket temperature. A larger ∆T indicates the reaction is highly exothermic and the reagent is potentially accumulating. If this occurs, immediately stop the addition and allow the temperature to return to the setpoint before resuming at a slower rate.
-
Reaction: Once the addition is complete, maintain the reaction at the set temperature and monitor its progress by a suitable analytical method (TLC, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous workup and purification.
Protocol 2: Assessing Thermal Stability via Differential Scanning Calorimetry (DSC)
If you have access to a DSC instrument, this standard method can provide crucial data on the decomposition onset temperature.
Objective: To determine the onset temperature of thermal decomposition for this compound.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan (gold-plated stainless steel is recommended to contain pressure from off-gassing).
-
Sealing: Hermetically seal the pan to contain any volatile decomposition products.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 350°C at a rate of 5-10°C/min.
-
Use a nitrogen purge gas to maintain an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. A sharp exothermic peak indicates a decomposition event. The "onset temperature" of this exotherm is considered the point at which rapid, self-accelerating decomposition begins and should be treated as the upper limit for thermal safety.
Data Summary & Proposed Mechanisms
Table 1: Physicochemical Properties and Inferred Thermal Limits
| Property | Value / Recommendation | Source |
| Molecular Formula | C₆H₅Cl₂N | [14] |
| Molecular Weight | 162.01 g/mol | [14] |
| Physical Form | Yellow Solid | |
| Recommended Storage | Cool, dry, well-ventilated place; Refrigerate | [8][9][10] |
| Incompatible Materials | Strong bases, oxidizing agents, reactive metals | [13] |
| Proposed Safe Batch Processing Limit | < 120°C (Process specific verification required) | Expert Inference |
| Decomposition Onset (Estimated) | > 150°C (Requires DSC confirmation) | Expert Inference |
Proposed Thermal Decomposition Pathway
In the absence of specific studies, a plausible decomposition pathway can be proposed based on the molecule's functional groups. The primary pathway at elevated temperatures is likely initiated by the cleavage of the C-Cl bond in the chloromethyl group, followed by intermolecular reactions.
Caption: Plausible thermal decomposition pathway for this compound.
References
- 1. Buy this compound | 847737-51-3 [smolecule.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 6. icheme.org [icheme.org]
- 7. mt.com [mt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [sigmaaldrich.com]
- 11. lookchem.com [lookchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-Chloromethyl-Pyridine Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-5-chloromethyl-pyridine. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered in the primary synthetic routes for preparing 2-chloro-5-chloromethyl-pyridine.
Route 1: Side-Chain Chlorination of 2-Chloro-5-Methylpyridine
Q1: Low yield and formation of multiple chlorinated by-products (di- and trichlorinated species) are observed. How can this be controlled?
A1: The primary cause of low yield and the formation of polychlorinated by-products is the non-uniform nature of the radical chlorination reaction.[1] To optimize this reaction and enhance the selectivity for the desired mono-chlorinated product, consider the following:
-
Reaction Interruption: It is crucial to interrupt the chlorination process before it reaches completion to minimize the formation of substantial amounts of polychlorinated by-products.[1]
-
pH Control: The formation of hydrogen chloride (HCl) during the reaction can protonate the pyridine nitrogen, deactivating the ring and affecting the reaction rate. Neutralizing the generated HCl with a basic solution during the reaction can maintain a consistent reaction rate and improve selectivity. Controlling the pH of the reaction liquid to a range of 0.5 to 3.0 is recommended.[2][3][4]
-
Initiator/Catalyst: The use of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential for this reaction.[1] In some cases, a supported palladium chloride catalyst has been used for the chlorination of 3-methylpyridine, which could be adapted.[5]
-
Solvent Choice: The choice of solvent can influence the reaction. Halogenated hydrocarbons like carbon tetrachloride or o-dichlorobenzene are often used.[3]
Q2: The reaction is sluggish or does not go to completion.
A2: This issue can arise from several factors:
-
Insufficient Initiator: Ensure that an adequate amount of radical initiator is used and that it is added portion-wise or continuously to maintain a steady concentration of radicals throughout the reaction.
-
Low Reaction Temperature: The reaction temperature should be high enough to initiate the radical chain reaction, typically between 50°C and the reflux temperature of the solvent.[3]
-
HCl Inhibition: As mentioned previously, the accumulation of HCl can inhibit the reaction. Implementing a pH control strategy can mitigate this.[2][3][4]
Route 2: From 2-Chloro-5-(hydroxymethyl)pyridine using Thionyl Chloride
Q1: The yield of 2-chloro-5-chloromethyl-pyridine is lower than expected.
A1: Low yields in this reaction can often be attributed to incomplete reaction or side reactions. To improve the yield:
-
Anhydrous Conditions: Thionyl chloride reacts readily with water. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
-
Stoichiometry: A molar excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is often used to ensure complete conversion of the alcohol.
-
Reaction Time and Temperature: The reaction is often started at a lower temperature (5-20°C) during the addition of the alcohol to the thionyl chloride solution and then heated to reflux to drive the reaction to completion.[6] Insufficient reaction time at reflux can lead to incomplete conversion.
Q2: The final product is dark-colored and difficult to purify.
A2: The formation of colored impurities can result from decomposition of the product or side reactions.
-
Controlled Temperature: Avoid excessive heating during the reaction and work-up, as this can lead to degradation.
-
Work-up Procedure: The work-up typically involves quenching the reaction mixture with water and neutralizing with a base like sodium bicarbonate.[6] It is important to perform this carefully to avoid localized overheating. The organic layer can then be treated with activated carbon to remove colored impurities before concentration.[6]
Route 3: Cyclization Route (e.g., from Cyclopentadiene and Acrolein Derivatives)
Q1: The reaction generates a significant amount of waste, particularly containing N,N-dimethylformamide (DMF).
A1: The traditional cyclopentadiene-acrolein route often uses a large excess of DMF, leading to significant waste generation.[7] To address this:
-
Optimized DMF Usage: Recent process improvements have focused on reducing the amount of DMF used in the chlorination and cyclization steps.[7][8]
-
Alternative Reagents: Replacing phosphorus-containing chlorinating agents with solid phosgene or its dimer/trimer can also reduce the generation of phosphorus-containing wastewater.[8]
Q2: The purity of the final product is low due to the formation of by-products.
A2: By-products in this route can arise from incomplete cyclization or side reactions of the intermediates.
-
Reaction Conditions: Careful control of the reaction temperature, addition rates of reagents, and catalyst loading is crucial for minimizing by-product formation. The cyclization reaction temperature is typically in the range of 60-110°C.[7]
-
Purification: The final product is usually purified by vacuum distillation to separate it from unreacted starting materials and by-products.[7]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes key quantitative data for different synthetic routes to 2-chloro-5-chloromethyl-pyridine, allowing for easy comparison.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Side-Chain Chlorination | 2-Chloro-5-methylpyridine | Chlorine, Radical Initiator | ~80% | >98% | Fewer steps from a common intermediate. | Risk of polychlorination, requires careful control.[1][9] |
| From Hydroxymethyl Intermediate | 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl Chloride | ~96% | High | High yield and relatively clean reaction.[10] | Requires synthesis of the starting alcohol. |
| From Cyano-butanal Intermediate | 2-chloro-2-chloromethyl-4-cyano-butanal | Phosgene | ~97% | High | Very high reported yield in a single step.[11] | Involves the use of highly toxic phosgene. |
| Cyclization Route | Cyclopentadiene/Acrolein Derivatives | Chlorinating/Cyclizing Agents | High | >95% | Avoids polychlorination by building the ring.[7] | Can generate significant solvent and reagent waste.[7] |
| One-Step from 3-Methylpyridine | 3-Methylpyridine | Chlorine, PdCl₂/Al₂O₃ Catalyst | ~50% | High | One-step synthesis from a simple starting material. | Moderate yield, requires a specific catalyst.[5] |
Experimental Protocols
Protocol 1: Synthesis from 2-Chloro-5-(hydroxymethyl)pyridine using Thionyl Chloride
This protocol is adapted from a literature procedure.[6]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and thermometer, prepare a solution of 87.4 g of thionyl chloride in 100 ml of 1,2-dichloroethane.
-
Addition of Starting Material: Cool the thionyl chloride solution in a water bath to 5-20°C. Prepare a mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 ml of 1,2-dichloroethane and add it dropwise to the thionyl chloride solution over 30 minutes, maintaining the temperature between 5-20°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 90 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4.5 hours.
-
Work-up:
-
Cool the reaction mixture and concentrate it under reduced pressure to remove excess thionyl chloride and solvent.
-
Dilute the residue with 200 ml of chloroform and 60 ml of water.
-
With stirring, carefully add 20 g of sodium hydrogen carbonate in small portions to neutralize the acidic mixture.
-
Separate the organic layer.
-
-
Purification:
-
Treat the organic layer with activated carbon to decolorize it.
-
Filter off the activated carbon.
-
Concentrate the organic layer under reduced pressure to obtain 2-chloro-5-chloromethyl-pyridine as a yellow-brown solid.
-
Mandatory Visualizations
Experimental Workflow: Synthesis from 2-Chloro-5-(hydroxymethyl)pyridine
Caption: Workflow for the synthesis of 2-chloro-5-chloromethyl-pyridine.
Troubleshooting Logic for Side-Chain Chlorination
Caption: Troubleshooting decision tree for side-chain chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with the reagents for this synthesis?
A1: Many of the reagents used are hazardous.
-
Thionyl Chloride: Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[12][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Phosgene: Extremely toxic and should only be handled by trained personnel with specialized equipment and safety protocols.[14]
-
Chlorine Gas: Toxic and corrosive. It should be handled in a fume hood with a proper scrubbing system.
-
Solvents: Many of the organic solvents used are flammable and/or toxic. Avoid inhalation and skin contact.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC): Provides quantitative information on the relative amounts of starting material, product, and by-products.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, particularly for less volatile compounds.
Q3: What are the common methods for purifying the final product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective method for removing impurities.[15][16]
-
Vacuum Distillation: For liquid products or low-melting solids, vacuum distillation is often used to separate the product from less volatile impurities.
-
Column Chromatography: On a smaller scale, silica gel column chromatography can be used to achieve high purity.
Q4: My final product appears unstable and darkens over time. How should it be stored?
A4: 2-Chloro-5-chloromethyl-pyridine can be sensitive to light, heat, and moisture. It should be stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
References
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. CN101948424A - Preparation method for 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 9. xdnyqk.com [xdnyqk.com]
- 10. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 11. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 12. THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Novel synthetic pathway for the production of phosgene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing impurity formation during chloromethylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in chloromethylpyridine synthesis, with a focus on preventing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities formed during chloromethylpyridine synthesis?
The primary impurities encountered are typically over-chlorinated species and dimers.[1] Over-chlorination can occur either on the side-chain (forming di- and trichloromethylpyridines) or on the pyridine ring itself, where other substituents may be replaced by chlorine.[1][2][3] Another significant issue is the premature termination of the reaction due to the formation of methylpyridine hydrochloride salt, which is unreactive.[4][5][6]
Q2: What factors lead to over-chlorination?
Over-chlorination is a frequent side reaction, particularly when employing strong chlorinating agents like thionyl chloride (SOCl₂).[1][2] The reaction conditions are critical; high temperatures, prolonged reaction times, or using a large excess of the chlorinating agent can significantly increase the formation of these undesirable byproducts.[2][3][7]
Q3: My side-chain chlorination reaction stops before completion. What is the likely cause?
The hydrogen chloride (HCl) generated during the chlorination reaction can react with the basic nitrogen atom of the pyridine ring.[6] This forms a methylpyridine hydrochloride salt, which often precipitates from the reaction mixture as a solid. This salt is very low in reactivity with chlorine, which can halt or significantly slow down the desired chlorination process.[4][5][6]
Q4: What are the principal synthetic routes to prepare chloromethylpyridines?
There are two main strategies for synthesizing chloromethylpyridines:
-
Direct Side-Chain Chlorination: This involves the direct radical chlorination of the corresponding methylpyridine. This method can be complicated by the formation of the hydrochloride salt.[4][6]
-
Chlorination of Pyridyl Carbinols: This is a multi-step process that often begins with the N-oxidation of a methylpyridine, followed by rearrangement and hydrolysis to form a pyridyl carbinol (hydroxymethylpyridine).[8][9] This alcohol intermediate is then chlorinated, typically using an agent like thionyl chloride, to yield the final product.[7][8] This route offers better control but is susceptible to over-chlorination depending on the reagents used.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: High levels of di- and trichloromethylpyridine impurities detected.
-
Primary Cause: The reaction conditions or chlorinating agent are too harsh, leading to over-chlorination of the methyl side-chain.
-
Solutions:
-
Control Reaction Temperature: Ensure the reaction temperature is maintained at the optimal level. For reactions with thionyl chloride, the temperature should not exceed 35°C.[7]
-
Use a Milder Chlorinating Agent: Replace strong agents like thionyl chloride with a milder alternative. The cyanuric chloride•DMF adduct has been shown to prevent over-chlorination.[2][3]
-
Optimize Reagent Stoichiometry: Use only a slight excess of the chlorinating agent. An excess of 0.1-0.2 equivalents is recommended for thionyl chloride.[7]
-
Modify Reagent Addition: When reacting a pyridyl carbinol with thionyl chloride, add the carbinol solution gradually to the thionyl chloride solution below the surface to prevent localized high concentrations and temperature spikes.[7]
-
Problem 2: Reaction mixture solidifies and chlorination ceases.
-
Primary Cause: The HCl byproduct is reacting with the starting methylpyridine to form an unreactive hydrochloride salt precipitate.[4][6]
-
Solutions:
-
Add a Hydrogen Chloride Acceptor: Incorporate a base, such as sodium carbonate, into the reaction mixture to neutralize the HCl as it is formed.[6][10]
-
Control pH: Maintain the pH of the reaction liquid within a range of 0.5 to 3. A pH below 0.5 favors the formation of the unreactive hydrochloride, while a pH above 3 can inhibit the formation of the necessary chlorine radicals.[5]
-
Data Summary
The choice of chlorinating agent significantly impacts the formation of ring-substituted impurities, as demonstrated in the synthesis of 2-bromo-6-chloromethylpyridine.
Table 1: Comparison of Chlorinating Agents in the Synthesis of 2-bromo-6-chloromethylpyridine
| Chlorinating Agent | Reaction Temperature | Desired Product Yield (2-bromo-6-chloromethylpyridine) | Impurity Yield (2-chloro-6-chloromethylpyridine) | Reference |
| Thionyl Chloride (SOCl₂) | Room Temperature | 75% | 25% | [2] |
| Thionyl Chloride (SOCl₂) | 0 °C | 81% | 19% | [2] |
| Cyanuric Chloride•DMF | Room Temperature | >99% | Not Detected | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-6-chloromethylpyridine via a Milder Chlorinating Agent (Impurity Prevention)
This protocol, adapted from methodologies using cyanuric chloride, is designed to minimize over-chlorination byproducts.[2][3]
-
Prepare the Chlorinating Adduct: Add cyanuric chloride (1.02 equivalents) to N,N-dimethylformamide (DMF) in an Erlenmeyer flask. Allow the mixture to react for 1 hour at room temperature to form the cyanuric chloride•DMF adduct.
-
Dissolve the Starting Material: Prepare a solution of the starting material, 2-bromo-6-hydroxymethylpyridine (1 equivalent), in dichloromethane (DCM).
-
Reaction: Add the alcohol solution to the cyanuric chloride•DMF adduct. Allow the reaction to proceed at room temperature overnight.
-
Workup: Quench the reaction by adding deionized water. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the product. This method avoids the formation of the 2-chloro-6-chloromethylpyridine side product.[2]
Protocol 2: N-Oxidation of 2-Methylpyridine
This is a common initial step for syntheses proceeding via a pyridyl carbinol intermediate.[8]
-
Prepare Solution: Create a solution of 2-methylpyridine in acetic acid.
-
Add Oxidant: While maintaining the temperature between 70-80°C, add hydrogen peroxide dropwise to the solution.
-
Reaction: Stir the reaction mixture for 10-14 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Quench and Isolate: Upon completion, quench any excess peroxide and isolate the 2-methylpyridine N-oxide product.
Visual Guides
Synthesis and Impurity Pathways
The following diagram illustrates the common synthetic pathways and the points at which major impurities can arise.
Caption: Overview of synthetic routes and common impurity formation points.
Troubleshooting Workflow for Impurity Formation
Use this decision tree to diagnose and solve common issues during synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 10. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]
Technical Support Center: 3-Chloro-5-(chloromethyl)pyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-(chloromethyl)pyridine. The information addresses common scalability challenges encountered during production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and related compounds at an industrial scale?
A1: The industrial synthesis of chlorinated methylpyridines, including this compound, often starts from 3-methylpyridine (3-picoline). Key routes include:
-
Direct Radical Chlorination: This is a prevalent method involving the reaction of 3-methylpyridine with elemental chlorine, often in the vapor phase at high temperatures (300-500°C) or in a solvent with a radical initiator. This method can produce a mixture of chlorinated products.
-
Multi-step Synthesis from 3-Methylpyridine: This route involves the oxidation of 3-methylpyridine to 3-picolinic acid, followed by esterification, reduction to 3-pyridinemethanol, and subsequent chlorination with an agent like thionyl chloride to yield the hydrochloride salt of the product.
-
Cyclization Routes: Some processes, particularly for the isomeric 2-chloro-5-(chloromethyl)pyridine, utilize a cyclization reaction to build the pyridine ring, which can avoid certain by-products associated with direct chlorination.
Q2: What are the primary scalability challenges when moving from lab to pilot-plant production?
A2: Scaling up the synthesis of this compound presents several challenges:
-
By-product Formation: High-temperature vapor-phase chlorination is a radical reaction that can be difficult to control, leading to a complex mixture of mono-, di-, and tri-chlorinated pyridines, as well as isomers chlorinated at different positions on the pyridine ring.
-
Reaction Control and Safety: Chlorination reactions are highly exothermic. Managing heat dissipation is critical at a larger scale to prevent runaway reactions. The use of reagents like thionyl chloride also introduces safety and handling concerns, as it can have hazardous incompatibilities with certain solvents like MTBE.
-
Product Isolation and Purification: Separating the desired product from a mixture of closely related chlorinated by-products is a significant challenge. Methods like fractional distillation or crystallization may be less efficient at a large scale, and chromatography is often not economically viable.
-
Material Handling: The formation of solid hydrochloride salts can precipitate in the reactor, hindering agitation and reaction progress, which is a greater challenge in large vessels.
-
Waste Management: The production process can generate significant amounts of waste, including acidic wastewater and chlorinated organic by-products, which require specialized treatment.
Q3: What are the main by-products to expect during the synthesis?
A3: During the direct chlorination of 3-methylpyridine, a variety of by-products can be formed. The reaction proceeds sequentially, substituting hydrogen atoms with chlorine. Key by-products include:
-
Over-chlorinated side chains: 3-Chloro-5-(dichloromethyl)pyridine and 3-Chloro-5-(trichloromethyl)pyridine.
-
Ring-chlorinated isomers: Chlorination can occur at other positions on the pyridine ring, for example, producing 2-chloro or 6-chloro isomers.
-
Poly-chlorinated ring products: Compounds like 2,3-dichloro-5-(chloromethyl)pyridine can also be formed.
-
Unreacted starting material: Incomplete conversion will leave residual 3-methylpyridine.
Q4: What safety precautions are essential when handling the reagents for this synthesis?
A4: Safety is paramount. Key precautions include:
-
Ventilation: All operations should be conducted in a well-ventilated area or fume hood to avoid inhalation of corrosive and toxic vapors from reagents like chlorine, thionyl chloride, and 3-methylpyridine.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. A self-contained breathing apparatus may be necessary for firefighting or large spills.
-
Reagent Handling: 3-methylpyridine is a flammable liquid that can form explosive vapor/air mixtures. Keep it away from open flames and sparks. Thionyl chloride reacts violently with water and can release toxic gases; it must be handled in a dry environment.
-
Emergency Preparedness: Ensure emergency exits and risk-elimination areas are established. Be prepared for spills and have appropriate neutralizing agents and cleanup materials available.
Section 2: Troubleshooting Guides
Problem 1: Low Yield of this compound and High Levels of Over-chlorinated By-products
| Possible Cause | Recommended Solution |
| Excessive Chlorinating Agent | Carefully control the stoichiometry of chlorine gas or other chlorinating agents. The molar ratio of chlorine to 3-methylpyridine is a critical parameter. |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures increase reaction rates, they can also lead to less selectivity and more by-products. For vapor-phase chlorination, the typical range is 300-500°C; fine-tuning within this range is necessary. |
| Long Residence Time | In continuous flow or vapor-phase reactors, a long residence time can promote further chlorination. Adjust the flow rates of reactants to optimize residence time, which can be as short as a few seconds. |
| Inefficient Mixing | In liquid-phase reactions, poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure robust agitation throughout the reaction vessel. |
Problem 2: Formation of Insoluble Precipitates Clogging the Reactor
| Possible Cause | Recommended Solution |
| Hydrochloride Salt Formation | Hydrogen chloride (HCl) produced during chlorination reacts with the basic nitrogen of the pyridine ring, forming a hydrochloride salt. This salt has low solubility in many organic solvents and can precipitate. |
| * Solvent Choice: Use a solvent that can better solubilize the hydrochloride salt or the reactants. Toluene is often used in reactions with thionyl chloride. | |
| * Temperature Control: In some cases, increasing the reaction temperature may improve solubility. However, this must be balanced against the risk of increased by-product formation. | |
| * Process Design: For large-scale operations, consider a reactor design that can handle slurries or a process where the product is intentionally precipitated and then recovered. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| Close Boiling Points of By-products | Isomers and compounds with similar degrees of chlorination often have very close boiling points, making separation by simple distillation difficult. |
| * Fractional Distillation: Use a high-efficiency fractional distillation column under vacuum to improve separation. | |
| * Crystallization: Develop a robust crystallization procedure. This may involve solvent screening to find a system where the desired product has high purity upon crystallization while impurities remain in the mother liquor. | |
| * Reaction Optimization: The most effective approach is to optimize the reaction conditions (as described in Problem 1) to minimize the formation of difficult-to-remove impurities in the first place. |
Section 3: Data Presentation
Table 1: Comparison of Vapor-Phase Chlorination Conditions for 3-Methylpyridine
| Parameter | Example 1 | Example 2 | Example 3 |
| Reaction Temperature | 340°C | 368°C | 450°C |
| Starting Material | 3-Methylpyridine | 3-Methylpyridine | β-Picoline (3-Methylpyridine) |
| Chlorine (molar ratio to picoline) | 16.7 | 10.0 | ~5.7 |
| Diluent | Carbon Tetrachloride | Carbon Tetrachloride, Nitrogen | Carbon Tetrachloride, Nitrogen |
| Residence Time | 15 seconds | 10 seconds | ~5.5 seconds |
| Main Product(s) | 2-chloro-5-(dichloromethyl)-pyridine | 2-chloro-5-trichloromethylpyridine | 2-chloro-5-trichloromethyl pyridine (74.4 wt. %) |
| Yield/Composition | 52g (dichloromethyl), 38g (trichloromethyl) | 33 mole % (trichloromethyl) | Not specified |
Note: The data is extracted from different patents and experimental conditions may vary. Direct comparison should be made with caution.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 3-(chloromethyl)pyridine Hydrochloride via Thionyl Chloride
This protocol is adapted from patent literature and is intended for informational purposes. All laboratory work should be conducted with appropriate safety measures.
-
Apparatus Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation:
-
Prepare a solution of 3-pyridyl carbinol (1.0 eq) in an inert solvent such as toluene.
-
Charge the reaction flask with toluene and thionyl chloride (1.05-1.1 eq).
-
-
Reaction:
-
Cool the thionyl chloride solution in the flask to approximately 25°C using a water bath.
-
Begin slow, subsurface addition of the 3-pyridyl carbinol solution from the addition funnel to the stirred thionyl chloride solution.
-
Maintain the reaction temperature between 25-35°C throughout the addition. Careful temperature control is critical.
-
-
Product Isolation:
-
After the addition is complete, continue stirring the mixture.
-
To assist precipitation of the product, apply a vacuum to the reaction mixture or purge with nitrogen.
-
Continue agitation for 1-2 hours until precipitation is complete.
-
-
Purification:
-
Filter the resulting suspension to collect the solid product.
-
Wash the filter cake with several portions of fresh toluene to remove residual impurities.
-
Dry the product (3-chloromethylpyridine hydrochloride) under vacuum at room temperature. A slightly off-white crystalline solid is expected.
-
Section 5: Visualizations
Caption: Synthesis pathway for this compound via radical chlorination.
Caption: Troubleshooting workflow for managing over-chlorination by-products.
Technical Support Center: Synthesis of Pyridines Using Air-Sensitive Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling air-sensitive reagents in pyridine synthesis. Our goal is to help you overcome common experimental challenges, improve reaction yields, and ensure the safe and effective use of these reactive compounds.
Frequently Asked questions (FAQs)
Q1: What makes a reagent "air-sensitive" and why is this critical in pyridine synthesis?
A1: Air-sensitive reagents are substances that react with components of the atmosphere, primarily oxygen and water vapor. This reactivity can lead to decomposition of the reagent, formation of unwanted byproducts, or even hazardous situations like fires (in the case of pyrophoric reagents).[1] In pyridine synthesis, many key transformations rely on organometallic reagents (e.g., organolithiums, Grignard reagents) and transition metal catalysts (e.g., palladium complexes) that are highly sensitive to air and moisture.[2][3] Exposure to the atmosphere can quench these reagents, leading to low or no product yield, and can deactivate expensive catalysts, halting the reaction.[4]
Q2: What are the essential laboratory techniques for handling air-sensitive reagents?
A2: The two primary methods for creating an inert atmosphere to handle air-sensitive reagents are the use of a Schlenk line or a glovebox.[5][6]
-
Schlenk Line: A Schlenk line is a vacuum and inert gas manifold that allows for the manipulation of reagents in glassware under a dynamic or static flow of an inert gas like argon or nitrogen.[6] This technique is ideal for reactions conducted in solution.
-
Glovebox: A glovebox is a sealed container with a controlled inert atmosphere. It allows for the direct manipulation of solid and liquid reagents in a completely air-free environment.[5]
Both techniques require specialized glassware and proper training to ensure a consistently inert atmosphere.
Q3: How do I properly prepare my glassware and solvents for an air-sensitive reaction?
A3: Proper preparation is crucial for success.
-
Glassware: All glassware must be rigorously dried to remove adsorbed moisture. This is typically achieved by oven-drying at >120°C for several hours or by flame-drying under vacuum.[7] The dried glassware should be assembled hot and allowed to cool under a stream of inert gas.[7]
-
Solvents: Solvents must be both anhydrous (water-free) and deoxygenated. Anhydrous solvents can be obtained commercially or prepared by distillation from appropriate drying agents. To remove dissolved oxygen, solvents should be degassed. Common methods for degassing include:
-
Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing the solvent. This cycle is typically repeated three times for maximum effectiveness.[5]
-
Sparging: This involves bubbling a stream of inert gas through the solvent for an extended period to displace dissolved oxygen.[8]
-
Troubleshooting Guide
This guide addresses common issues encountered during pyridine synthesis when using air-sensitive reagents.
| Problem | Potential Cause Related to Air-Sensitivity | Troubleshooting Steps |
| Low or No Product Yield | Decomposition of Organometallic Reagent: Organolithium or Grignard reagents have been quenched by residual moisture or oxygen in the reaction setup.[9][10] | - Ensure all glassware is meticulously dried (oven-dried or flame-dried).- Use freshly distilled or commercially available anhydrous, degassed solvents.- Perform multiple vacuum/inert gas cycles on the reaction flask before adding reagents.[9]- Titrate your organometallic reagent before use to determine its exact concentration. |
| Catalyst Inactivation: The palladium or other transition metal catalyst has been oxidized by atmospheric oxygen, rendering it inactive.[2][4] | - Ensure all solvents and reagents are thoroughly degassed.[2]- Maintain a positive pressure of inert gas throughout the reaction setup.- Use bulky, electron-rich phosphine ligands that can protect the metal center from oxidation.[2] | |
| Formation of Unwanted Byproducts | Protonolysis of Lithiated Intermediates: In syntheses involving lithiation of pyridine derivatives, trace amounts of water can protonate the lithiated intermediate, leading to the formation of the corresponding unsubstituted pyridine.[10] | - Rigorously dry all starting materials and solvents.- Consider using a co-solvent that can be dried more effectively. |
| Homocoupling of Reagents: In cross-coupling reactions (e.g., Negishi, Suzuki), the presence of oxygen can promote the unwanted homocoupling of the organometallic reagent.[2] | - Ensure a strictly anaerobic environment by thoroughly degassing all components of the reaction mixture.[2]- Optimize the reaction conditions, including the choice of ligand and base, to favor the desired cross-coupling pathway. | |
| Reaction Fails to Initiate | Surface Passivation of Magnesium: In Grignard reagent formation, the magnesium turnings may have an unreactive layer of magnesium oxide on the surface.[11] | - Use fresh, high-quality magnesium turnings.- Activate the magnesium surface by crushing the turnings under an inert atmosphere or by adding a small crystal of iodine.[11] |
| Incomplete Transmetalation: In reactions like the Negishi coupling, the transmetalation from the organozinc reagent to the palladium catalyst may be inefficient due to impurities. | - Ensure the organozinc reagent is freshly prepared or properly stored under an inert atmosphere.[3] | |
| Inconsistent Results | Variable Quality of Inert Atmosphere: Minor leaks in the Schlenk line or improper technique can lead to intermittent exposure to air and moisture. | - Regularly check your Schlenk line and connections for leaks.- Ensure a consistent positive pressure of inert gas is maintained, as indicated by a bubbler.[7]- Standardize your procedures for setting up reactions and transferring reagents. |
Quantitative Data Summary
While precise quantitative data on the impact of air and moisture on every pyridine synthesis is not always available, the following table provides a general guide to the sensitivity of common reagents and the likely impact of exposure.
| Reagent/Catalyst Type | Sensitivity to Air/Moisture | Typical Impact of Exposure on Yield | Recommended Solvent Water Content |
| Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi) | Very High (Pyrophoric) | Severe reduction to no product | < 10 ppm[12] |
| Grignard Reagents (e.g., PhMgBr, EtMgCl) | High | Significant reduction | < 20 ppm |
| Palladium(0) Catalysts (e.g., Pd(PPh₃)₄) | High (to Oxygen) | Catalyst deactivation, leading to low or no conversion[2] | < 20 ppm |
| Organozinc Reagents (for Negishi Coupling) | Moderate to High | Reduction in active reagent, lower yield | < 30 ppm |
| Boronic Acids/Esters (for Suzuki Coupling) | Low to Moderate (can be sensitive to oxygen) | Can lead to homocoupling and lower cross-coupling yield[2] | < 50 ppm |
Experimental Protocols
Protocol 1: General Setup of a Reaction under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar at 140°C for at least 4 hours.[7]
-
Assembly and Purging: While still hot, assemble the flask with a condenser or septum and connect it to the Schlenk line. Evacuate the flask under high vacuum and then backfill with high-purity argon or nitrogen. Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere.[9] Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (Solids): If adding a solid reagent, do so under a positive flow of inert gas to prevent air from entering the flask.
-
Solvent Addition: Add anhydrous, degassed solvent via a cannula or a gas-tight syringe.
-
Reagent Addition (Liquids): Add liquid reagents via a gas-tight syringe. For highly sensitive reagents, a cannula transfer is recommended.
Protocol 2: Cannula Transfer of an Air-Sensitive Reagent
-
Preparation: Ensure both the donor and receiving flasks are under a positive pressure of inert gas.
-
Cannula Purge: Insert one end of a double-tipped needle (cannula) into the headspace of the donor flask. Allow inert gas to flow through the cannula for a few minutes to purge it of air.[13]
-
Transfer: Insert the other end of the cannula into the receiving flask. To initiate the transfer, lower the cannula in the donor flask into the liquid reagent. A slight positive pressure in the donor flask will push the liquid through the cannula into the receiving flask.[13]
-
Completion: Once the desired amount of reagent is transferred, raise the cannula out of the liquid in the donor flask. Remove the cannula from the receiving flask first, followed by the donor flask.
Visualizations
Caption: General workflow for setting up an air-sensitive reaction.
Caption: Troubleshooting decision tree for low yield in a Negishi coupling.
Caption: Simplified pathway for a Negishi coupling to form a substituted pyridine.
References
- 1. Cannula transfer - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Training Graduate Students to Handle Air-Sensitive Compounds - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Anhydrous and Air-Sensitive Solvent | [Synthesis & Materials][Common Chemicals & Lab Tools]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Catalyst selection for the chlorination of 3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of 3-methylpyridine (also known as β-picoline).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the chlorination of 3-methylpyridine?
A1: The selection of a catalyst for the chlorination of 3-methylpyridine depends on the desired product and reaction conditions (vapor or liquid phase). Commonly used catalysts include:
-
Lewis Acid Halides: Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) on inorganic supports like alumina, silica, or montmorillonite clay are often used in vapor-phase chlorination.
-
Palladium Chloride (PdCl₂): This catalyst can be used for the selective chlorination of 3-methylpyridine to 2-chloro-5-methylpyridine.
-
Mordenite Zeolite: This is another catalyst employed in the vapor-phase chlorination to produce 2-chloro-5-trichloromethylpyridine.
-
Metal Oxides and Halides: Oxides and chlorides of copper, magnesium, and calcium have also been reported as catalysts for this reaction.[1]
Q2: What are the primary chlorinated products of 3-methylpyridine?
A2: The chlorination of 3-methylpyridine can yield a variety of products depending on the reaction conditions and catalyst used. The main products include:
-
2-Chloro-5-methylpyridine: A key intermediate for neonicotinoid insecticides.[2][3]
-
2-Chloro-5-chloromethylpyridine: Another important intermediate in the synthesis of various pesticides.
-
2-Chloro-5-(trichloromethyl)pyridine: A precursor for herbicides.[3]
-
Other isomers and more highly chlorinated pyridines can also be formed.
Q3: What are the typical reaction conditions for the vapor-phase chlorination of 3-methylpyridine?
A3: Vapor-phase chlorination is a common method for the industrial-scale production of chlorinated 3-methylpyridine derivatives. Typical reaction conditions are as follows:
-
Temperature: Generally ranges from 250°C to 450°C. Higher temperatures can lead to over-chlorination and the formation of by-products.[1]
-
Molar Ratio of Chlorine to 3-Methylpyridine: This ratio is typically high, ranging from 2:1 to 40:1, to favor the desired level of chlorination.
-
Diluent: An inert diluent such as nitrogen, argon, or carbon tetrachloride is often used to control the reaction temperature and improve mixing.[1]
-
Catalyst: Lewis acid halides on an inorganic support are frequently used.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Conversion of 3-Methylpyridine | - Insufficient Reaction Temperature: The temperature may be too low for the catalyst to be effective. - Catalyst Deactivation: The catalyst may have lost its activity due to coking or poisoning.[4] - Inadequate Molar Ratio of Chlorine: The amount of chlorine may be insufficient to drive the reaction forward. | - Gradually increase the reaction temperature and monitor the conversion. - Regenerate or replace the catalyst. - Increase the molar feed ratio of chlorine to 3-methylpyridine. |
| Poor Selectivity to the Desired Product | - Incorrect Reaction Temperature: The temperature may be too high, leading to over-chlorination, or too low, resulting in incomplete chlorination. - Inappropriate Catalyst: The chosen catalyst may not be selective for the desired product. - Incorrect Molar Ratios: The ratio of reactants can significantly influence the product distribution. | - Optimize the reaction temperature. For example, temperatures above 450°C can decrease selectivity by promoting over-chlorination.[1] - Screen different catalysts to find one with higher selectivity for the target molecule. For instance, palladium chloride is noted for its selectivity towards 2-chloro-5-methylpyridine.[5] - Adjust the molar ratio of chlorine to 3-methylpyridine. |
| Formation of Tars and Polymers | - High Reaction Temperature: Excessive temperatures, particularly in liquid-phase reactions without a diluent, can lead to the formation of intractable tars and polymers. | - Reduce the reaction temperature. - Introduce an inert diluent to better control the reaction temperature and ensure quick dispersion of the reactants. |
| Catalyst Deactivation | - Coking: Deposition of carbonaceous materials on the catalyst surface.[4] - Sintering: Loss of catalyst surface area due to thermal stress.[4] - Poisoning: Irreversible adsorption of impurities on the active sites of the catalyst. | - Implement a catalyst regeneration procedure, which may involve controlled oxidation to remove coke. - Optimize reaction conditions to minimize thermal stress on the catalyst. - Ensure the purity of the reactants to avoid introducing catalyst poisons. |
Data Presentation
Table 1: Catalyst Performance in the Vapor-Phase Chlorination of 3-Methylpyridine
| Catalyst | Support | Temperature (°C) | Molar Ratio (Cl₂:Picoline) | Key Product(s) | Yield/Selectivity | Reference |
| Lewis Acid Halide | Inorganic Support | 250 - 450 | 2:1 - 40:1 | 2,3,5,6-Tetrachloropyridine, 2,3-dichloro-5-(trichloromethyl)pyridine | High selectivity and good yield | [1] |
| Mordenite Zeolite | - | 325 - 350 | - | 2-Chloro-5-trichloromethylpyridine | 65.4% - 71.7% | [6] |
| Palladium | - | 340 | - | 2-Chloro-5-trichloromethylpyridine | 67.4% | [6] |
| Metal Oxide/Halide | - | 225 - 325 | - | 3-(Trichloromethyl)pyridines | - | [1] |
Note: The data presented is compiled from various patents and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
Protocol 1: Vapor-Phase Chlorination of 3-Methylpyridine using a Lewis Acid Catalyst
This protocol is a generalized procedure based on common practices described in the literature.[1]
-
Catalyst Preparation: Prepare the catalyst by depositing a Lewis acid halide (e.g., zinc chloride) on an inorganic support (e.g., montmorillonite clay).
-
Reactor Setup: Pack a fixed-bed reactor with the prepared catalyst. The reactor should be equipped with temperature and flow controllers.
-
Reactant Preparation: Vaporize 3-methylpyridine and mix it with an inert diluent gas (e.g., nitrogen).
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., 350°C).
-
Introduce the vaporized 3-methylpyridine and diluent stream into the reactor.
-
Simultaneously, feed chlorine gas into the reactor at the desired molar ratio.
-
Maintain the reaction temperature and monitor the product stream using online gas chromatography (GC).
-
-
Product Collection: Cool the effluent gas stream to condense the chlorinated products. Separate the liquid products from non-condensable gases.
-
Analysis: Analyze the collected liquid products using GC and/or GC-MS to determine the conversion of 3-methylpyridine and the selectivity to the desired chlorinated products.
Visualizations
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 3. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Profiles in Pyridine Chlorination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine chlorination reactions. The following information is intended to help manage the exothermic nature of these reactions, ensuring safer and more controlled experimental outcomes.
Troubleshooting Exothermic Events
Issue: Rapid, Uncontrolled Temperature Increase During Chlorination
A sudden and sharp rise in temperature is a primary indicator of a loss of control over the reaction exotherm, which can lead to a dangerous thermal runaway.[1][2]
Possible Causes & Immediate Actions:
| Possible Cause | Immediate Corrective Action |
| Reagent Addition Rate is Too High: Rapid introduction of the chlorinating agent can generate heat faster than the cooling system can dissipate it. | 1. Immediately stop the addition of the chlorinating agent. 2. Ensure maximum cooling is applied to the reactor. 3. If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.[3] |
| Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may be insufficient for the scale of the reaction or may have failed. | 1. Verify the proper functioning of the cooling apparatus. 2. If possible, supplement the existing cooling with a more efficient method (e.g., switching from an ice-water bath to a dry ice-acetone bath). |
| Poor Mixing/Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction is more concentrated and generating significant heat. | 1. Increase the stirring rate to improve heat and mass transfer. 2. Ensure the stirrer is appropriately sized and positioned for the reactor. |
| Delayed Reaction Initiation: The chlorinating agent may accumulate without reacting, followed by a sudden, rapid reaction of the built-up reagents.[1] | 1. Cease reagent addition immediately. 2. Carefully monitor the reaction for any signs of initiation (e.g., color change, slight temperature increase). 3. If the reaction initiates and the temperature begins to rise, be prepared to implement emergency cooling measures. |
dot
Caption: Troubleshooting workflow for managing reaction exotherms.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the exothermic nature of pyridine chlorination?
A1: The main concern is the potential for a thermal runaway, a situation where the reaction rate increases with temperature, leading to a further increase in temperature in an uncontrolled positive feedback loop.[4] This can result in a rapid pressure buildup in a sealed reactor, potentially causing an explosion and the release of toxic and corrosive materials like chlorine gas and hydrogen chloride.[1][5]
Q2: How can I predict the potential for a thermal runaway in my pyridine chlorination reaction?
A2: A key parameter to consider is the heat of reaction (enthalpy change, ΔH). The gas-phase reaction of atomic chlorine with pyridine to form a stable adduct has been reported with an enthalpy of reaction (ΔrH°298) of approximately -47.2 ± 2.8 kJ/mol, indicating it is an exothermic process.[6] Reaction calorimetry can be used to measure the heat flow during the reaction and determine the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions. This data is crucial for safe scale-up.
Q3: What are some proactive measures to control the exotherm during pyridine chlorination?
A3: Several strategies can be employed:
-
Slow Reagent Addition: Introduce the chlorinating agent at a controlled rate to manage the rate of heat generation.
-
Use of a Diluent/Solvent: Performing the reaction in an inert solvent increases the overall thermal mass, which can absorb the heat generated and moderate the temperature increase.[3] Solvents like carbon tetrachloride have been used, though safer alternatives should be considered.[7]
-
Inert Gas Flow: Passing an inert gas, such as nitrogen, through the reaction mixture can help to dissipate heat.[8]
-
Efficient Cooling: Utilize a robust cooling system with a high cooling capacity relative to the reaction scale.
-
Semi-batch or Continuous Flow Processing: For larger-scale reactions, adding one reactant portion-wise (semi-batch) or using a continuous flow reactor can provide better temperature control.
Q4: Can the reaction temperature influence the selectivity of pyridine chlorination?
A4: Yes, temperature can significantly impact the regioselectivity of the chlorination. For instance, the chlorination of pyridine with Cl2 can yield different isomers depending on the temperature. At 200°C, chlorination tends to occur at the 3-position, which is the thermodynamically favored product.[9] In contrast, at lower temperatures (e.g., 20°C), the kinetically favored 2-chloro isomer may be predominantly formed.[9] Some industrial processes utilize very high temperatures (350°C to 500°C) in a "hot spot" reactor to achieve specific selectivities.[8][10]
Q5: What are the signs of a developing thermal runaway?
A5: Key indicators include:
-
A temperature rise that continues even after the addition of the limiting reagent has been stopped.
-
A sudden increase in the rate of temperature rise.
-
An unexpected increase in pressure within the reactor.
-
Noticeable changes in the reaction mixture's color or viscosity, or vigorous gas evolution.
Data Presentation: Reaction Parameters
The following tables summarize quantitative data from various pyridine chlorination protocols found in the literature.
Table 1: Gas-Phase Chlorination of Pyridine Derivatives
| Substrate | Temperature (°C) | Catalyst | Key Products | Reference |
| Pyridine | 350-500 (Hot Spot) | None | 2-Chloropyridine | [8] |
| 3-Cyanopyridine | 350-420 (Hot Spot) | None | 2-Chloro-5-cyanopyridine | [8] |
| 2-Picoline | 350 (Hot Spot) | None | Chlorinated Picolines | [8] |
| 3-Picoline | 390 | None | 2-Chloro-5-methylpyridine, 2-Chloro-3-methylpyridine | [11] |
| alpha-Picoline | 300-450 | Silicates/Clays | 2-Chloropyridine, 2,6-Dichloropyridine | [12] |
Table 2: Liquid-Phase Chlorination of Pyridine Derivatives
| Substrate | Temperature (°C) | Chlorinating Agent | Solvent/Conditions | Key Products | Reference |
| 2-Chloro-6-(trichloromethyl)pyridine | 180-210 | Cl₂ | Liquid phase, Fe catalyst, 190-210 psig | Tetrachloropyridine | [13] |
| 2-Hydroxy-pyridines | 140 | POCl₃ | Solvent-free, sealed reactor | 2-Chloropyridines | [14] |
| Imidazo[1,2-a]pyridines | Room Temperature | Chloramine-T | Neat (solvent-free) | 3-Chloro-imidazo[1,2-a]pyridines | [15][16] |
| 2-Chloro-6-methylpyridine | 67-70 | Cl₂ | Water, AIBN initiator | Side-chain chlorinated products | [17] |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Chlorination of 2-Hydroxypyridines with POCl₃
-
Objective: To perform a large-scale, solvent-free chlorination of a 2-hydroxypyridine derivative.[14]
-
Materials:
-
2-Hydroxypyridine derivative (0.5 mol)
-
Phosphorus oxychloride (POCl₃) (0.5 mol, 1 equivalent)
-
Pyridine (if the substrate is not a pyridine derivative, 1 equivalent)
-
Teflon-lined stainless steel reactor
-
-
Procedure:
-
In a well-ventilated fume hood, charge the Teflon-lined stainless steel reactor with the 2-hydroxypyridine derivative (0.5 mol) and POCl₃ (0.5 mol).
-
If the starting material is not a pyridine derivative that can also act as a base, add one equivalent of pyridine.
-
Seal the reactor securely.
-
Heat the reactor to 140°C for 2 hours.
-
After the reaction time has elapsed, allow the reactor to cool completely to room temperature.
-
Caution: Open the reactor slowly and carefully in a well-ventilated fume hood.
-
Quenching: Vigorously stir a beaker of cold water (~0°C) and slowly and carefully pour the reaction mixture into the water.
-
Adjust the pH of the aqueous mixture to 8-9 using a saturated solution of sodium carbonate (Na₂CO₃) to neutralize any remaining acidic components.
-
The chlorinated product can then be isolated by filtration if it is a solid or by extraction with a suitable organic solvent if it is a liquid or soluble.
-
Protocol 2: Chlorination of Imidazo[1,2-a]pyridines with Chloramine-T
-
Objective: To perform a green, room-temperature chlorination of an imidazo[1,2-a]pyridine.[15][16]
-
Materials:
-
Imidazo[1,2-a]pyridine derivative (0.5 mmol)
-
Chloramine-T (1 equivalent, 114 mg)
-
Oven-dried reaction tube
-
Ethyl acetate
-
-
Procedure:
-
In an oven-dried reaction tube, combine the imidazo[1,2-a]pyridine derivative (0.5 mmol) and chloramine-T (1 equivalent).
-
Stir the reaction mixture at room temperature in open air for approximately 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (10 mL) to the reaction mixture.
-
Filter the mixture to remove any insoluble materials.
-
The crude product is obtained by removing the solvent from the filtrate under reduced pressure.
-
Further purification can be achieved by column chromatography if necessary.
-
Visualizations
dot
Caption: A generalized experimental workflow for pyridine chlorination.
dot
Caption: Logical relationship of factors leading to thermal runaway.
References
- 1. icheme.org [icheme.org]
- 2. mt.com [mt.com]
- 3. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Exothermic process - Wikipedia [en.wikipedia.org]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine | ESD Publications [esdpubs.nasa.gov]
- 7. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 8. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 9. Explain with the help energy diagram when pyridine reacts cl 200c at thir.. [askfilo.com]
- 10. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectra of Chloromethylpyridine Hydrochloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectra of 3-(chloromethyl)pyridine hydrochloride and its structural isomers, 2-(chloromethyl)pyridine hydrochloride and 4-(chloromethyl)pyridine hydrochloride. Understanding the distinct spectral features of these isomers is crucial for their unambiguous identification and characterization in research and pharmaceutical development. This document presents a summary of their ¹H NMR data, a detailed experimental protocol for spectral acquisition, and a visualization of the structural factors influencing their chemical shifts.
¹H NMR Data Comparison
The chemical shifts (δ) in the ¹H NMR spectra of the three isomers of chloromethylpyridine hydrochloride are distinct, primarily due to the different positions of the electron-withdrawing chloromethyl group on the pyridine ring. The hydrochloride form leads to protonation of the nitrogen atom, further influencing the electronic environment of the ring protons. The data presented below has been compiled from various spectral databases. While the solvent is consistently reported as Deuterium Oxide (D₂O), other specific experimental parameters such as spectrometer frequency and sample concentration were not uniformly available across all data sources.
| Compound | Position | Chemical Shift (δ, ppm) |
| 3-(Chloromethyl)pyridine HCl | H-2 | 9.12 |
| H-6 | 8.97 | |
| H-4 | 8.72 | |
| H-5 | 8.14 | |
| -CH₂Cl | 5.07 | |
| 2-(Chloromethyl)pyridine HCl | H-6 | 8.82 |
| H-4 | 8.53 | |
| H-3 | 8.15 | |
| H-5 | 7.99 | |
| -CH₂Cl | 5.25 | |
| 4-(Chloromethyl)pyridine HCl | H-2, H-6 | ~8.8 - 9.0 |
| H-3, H-5 | ~7.9 - 8.1 | |
| -CH₂Cl | ~4.9 - 5.1 |
Note: The chemical shifts for 4-(chloromethyl)pyridine hydrochloride are presented as approximate ranges due to variability in the available data. The symmetry of the 4-substituted isomer results in only two signals for the aromatic protons.
Structural Influence on ¹H NMR Spectra
The position of the chloromethyl group significantly impacts the electronic distribution within the pyridine ring, leading to the observed differences in chemical shifts. The following diagram illustrates the structural differences and the resulting electronic effects.
Caption: Isomeric structures and their electronic effects on proton shielding.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a chloromethylpyridine hydrochloride isomer.
1. Sample Preparation:
-
Materials:
-
5-10 mg of the chloromethylpyridine hydrochloride sample.
-
0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).
-
Standard 5 mm NMR tube.
-
Vortex mixer.
-
Pipette.
-
-
Procedure:
-
Weigh 5-10 mg of the sample directly into a clean, dry vial.
-
Add 0.6-0.7 mL of D₂O to the vial.
-
Vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrument:
-
A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
-
-
Software:
-
Standard NMR data acquisition software (e.g., TopSpin, VnmrJ).
-
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: D₂O.
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 to 64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).
-
The spectrometer should be locked to the deuterium signal of the D₂O solvent.
-
Shimming should be performed to optimize the magnetic field homogeneity.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the residual HDO peak in the D₂O solvent (typically at δ 4.79 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to confirm the structure of the isomer.
This guide provides a foundational comparison of the ¹H NMR spectra of 2-, 3-, and 4-(chloromethyl)pyridine hydrochloride. For definitive structural confirmation and in-depth analysis, it is recommended to acquire spectra under uniform, well-defined experimental conditions and to utilize 2D NMR techniques such as COSY and HSQC for unambiguous proton and carbon assignments.
A Researcher's Guide to Spectroscopic Analysis of Chloromethylpyridine Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in synthesis, quality control, and downstream applications. Chloromethylpyridine isomers, with their varied substitution patterns on the pyridine ring, present a classic analytical challenge. This guide provides a comparative overview of spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—to effectively differentiate these closely related compounds. Detailed experimental protocols and comparative data are presented to support analytical method development.
Introduction to Isomer Differentiation
Chloromethylpyridine isomers can be broadly categorized into two groups: chloro-methyl-pyridines (where chloro and methyl groups are separate substituents) and (chloromethyl)pyridines (where a chloromethyl group is the substituent). The position of these groups significantly influences the electronic environment and geometry of the molecule, leading to distinct spectral fingerprints. This guide focuses on three representative isomers to illustrate these differences: 2-chloro-3-methylpyridine, 2-chloro-4-methylpyridine, and 4-(chloromethyl)pyridine.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the selected isomers. These values serve as a baseline for identification.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-chloro-3-methylpyridine | H-4 | ~7.45 | t |
| H-5 | ~7.13 | d | |
| H-6 | ~8.18 | d | |
| -CH₃ | ~2.27 | s | |
| 2-chloro-4-methylpyridine | H-3 | ~7.05 | d |
| H-5 | ~7.15 | s | |
| H-6 | ~8.25 | d | |
| -CH₃ | ~2.40 | s | |
| 4-(chloromethyl)pyridine * | H-2, H-6 | ~8.85 | d |
| H-3, H-5 | ~7.99 | d | |
| -CH₂Cl | ~5.25 | s |
Note: Data for 4-(chloromethyl)pyridine is typically reported for its hydrochloride salt, which causes significant downfield shifts of the aromatic protons compared to the free base.[1]
Table 2: ¹³C NMR Chemical Shift Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-chloro-3-methylpyridine | C-2 | ~150.0 |
| C-3 | ~138.0 | |
| C-4 | ~129.1 | |
| C-5 | ~121.6 | |
| C-6 | ~148.5 | |
| -CH₃ | ~20.7 | |
| 2-chloro-4-methylpyridine | C-2 | ~150.9 |
| C-3 | ~123.5 | |
| C-4 | ~148.2 | |
| C-5 | ~122.8 | |
| C-6 | ~149.8 | |
| -CH₃ | ~21.0 | |
| 4-(chloromethyl)pyridine * | C-2, C-6 | ~150.0 |
| C-3, C-5 | ~125.0 | |
| C-4 | ~145.0 | |
| -CH₂Cl | ~44.0 |
Note: Data for 4-(chloromethyl)pyridine is for its hydrochloride salt.[2][3]
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) Stretch | C=C, C=N (Ring) Stretch | C-Cl Stretch | -CH₃/-CH₂ Bend |
| 2-chloro-3-methylpyridine | ~3050-3100 | ~1580, 1450, 1420 | ~700-800 | ~1380 |
| 2-chloro-4-methylpyridine | ~3050-3100 | ~1590, 1470, 1400 | ~700-850 | ~1380 |
| 4-(chloromethyl)pyridine * | ~3000-3100 | ~1600, 1480 | ~750-850 | ~1420 |
Note: Data for 4-(chloromethyl)pyridine is for its hydrochloride salt.[4]
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reproducible and comparable spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the chloromethylpyridine isomer.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[5][6]
-
For precise chemical shift referencing, Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[6]
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
-
Data Acquisition :
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Lock the instrument on the deuterium signal from the solvent to ensure field stability.[5]
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This technique is ideal for the rapid analysis of solid or liquid samples with minimal preparation.[7][8]
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition :
-
For a solid sample, place a small amount of the powder onto the center of the ATR crystal.
-
Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[7]
-
Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[9]
-
After measurement, clean the crystal surface thoroughly.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying isomers, which often have very similar mass spectra but can be separated based on their chromatographic retention times.
-
Sample Preparation :
-
Prepare a stock solution of the isomer mixture or individual standard at a concentration of approximately 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate.[10]
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
Transfer the final solution to a 2 mL GC vial.
-
-
Data Acquisition :
-
GC Conditions :
-
Column : Use a capillary column suitable for separating aromatic compounds, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Injector : Set to 250°C with a splitless or split injection (e.g., 50:1 split ratio).
-
Oven Program : Start at a low initial temperature (e.g., 55°C, hold for 1 min), then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C, hold for 5 min).[11] This temperature programming is crucial for separating isomers.
-
Carrier Gas : Use Helium at a constant flow rate (e.g., 1.2 mL/min).
-
-
MS Conditions :
-
Ionization : Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Temperatures : Set the MS transfer line to 230°C and the ion source to 230°C.[11]
-
-
Isomer Identification Workflow
A systematic workflow combining multiple analytical techniques is essential for the unambiguous identification of chloromethylpyridine isomers.
Caption: Workflow for the identification of chloromethylpyridine isomers.
Conclusion
The differentiation of chloromethylpyridine isomers is readily achievable through a multi-technique spectroscopic approach. While GC-MS provides excellent separation and initial identification based on retention time and mass-to-charge ratio, NMR spectroscopy is indispensable for unambiguous structural confirmation, revealing the precise connectivity of atoms through chemical shifts and coupling patterns. FTIR serves as a rapid and complementary technique to confirm the presence of key functional groups and overall molecular structure. By employing the standardized protocols and comparative data in this guide, researchers can confidently identify and characterize these important chemical building blocks.
References
- 1. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR [m.chemicalbook.com]
- 4. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) IR Spectrum [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. agilent.com [agilent.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. whitman.edu [whitman.edu]
Comparative Guide to Purity Analysis of 3-Chloromethylpyridine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 3-chloromethylpyridine hydrochloride is critical for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative overview of analytical methods for determining the purity of 3-chloromethylpyridine hydrochloride, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The purity of 3-chloromethylpyridine hydrochloride can be assessed using several analytical techniques, each with its own advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nonaqueous Titration.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and impurity profiling. | Higher cost of instrumentation and solvents; method development can be time-consuming. | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities; high separation efficiency. | Not suitable for non-volatile or thermally unstable compounds without derivatization; the hydrochloride salt is non-volatile and requires conversion to the free base for analysis. | Analysis of volatile organic impurities and assay of the free base. |
| Nonaqueous Titration | A titration performed in a solvent other than water, typically used for the analysis of weak acids or bases. | Cost-effective and rapid for assay determination; high precision when applicable. | Less specific than chromatographic methods; may not be suitable for detecting low levels of impurities. | Assay of the total base content. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for each analytical method, based on data from the analysis of similar pyridine derivatives. It is important to note that these values are illustrative and would require validation for the specific analysis of 3-chloromethylpyridine hydrochloride.
| Parameter | HPLC | Gas Chromatography | Nonaqueous Titration |
| Purity Range | ≥95.0% to >99.8% (area %)[1][2] | ≥96.0% (as free base)[3][4][5] | ≥96.0% to ≤104.0%[3][4][5] |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (pg/injection range) | Not applicable |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (pg/injection range) | Not applicable |
Experimental Protocols
Detailed experimental protocols are essential for achieving reliable and reproducible results. The following are example protocols for the HPLC, GC, and nonaqueous titration analysis of 3-chloromethylpyridine hydrochloride, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is suitable for the determination of the purity of 3-chloromethylpyridine hydrochloride and for the separation of related substances.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 260 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 3-chloromethylpyridine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the 3-chloromethylpyridine hydrochloride sample in the mobile phase to obtain a similar concentration to the standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to verify system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution (area normalization or external standard method).
-
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of the free base form of 3-chloromethylpyridine and for detecting volatile impurities. The hydrochloride salt must be neutralized and extracted prior to analysis.
-
Chromatographic System:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio)
-
-
Sample Preparation:
-
Accurately weigh a sample of 3-chloromethylpyridine hydrochloride.
-
Dissolve the sample in water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 8-9.
-
Extract the resulting free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and filter.
-
Prepare a standard solution of 3-chloromethylpyridine (free base) of known concentration in the same solvent.
-
-
Procedure:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the prepared sample solution.
-
Calculate the purity of the sample based on the peak area of the analyte relative to the standard.
-
Nonaqueous Titration Protocol
This method provides an assay of the total basic content of the 3-chloromethylpyridine hydrochloride sample.
-
Apparatus:
-
Burette, 25 mL or 50 mL
-
Stirrer
-
-
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid
-
Solvent: Glacial acetic acid
-
Indicator: Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
For hydrochloride salts: Mercuric acetate solution (5% w/v in glacial acetic acid) to react with the chloride ion.
-
-
Procedure:
-
Accurately weigh a quantity of the 3-chloromethylpyridine hydrochloride sample.
-
Dissolve the sample in a suitable volume of glacial acetic acid.
-
Add mercuric acetate solution (approximately 10 mL for every 0.1 g of chloride) to the sample solution to complex the chloride ions.
-
Add 2-3 drops of crystal violet indicator. The solution should appear violet.
-
Titrate with 0.1 M perchloric acid until the color of the solution changes from violet to a blue-green endpoint.
-
Perform a blank titration using the same quantities of solvent and reagents.
-
Calculate the percentage purity using the following formula:
Where:
-
V_sample = Volume of titrant consumed by the sample (mL)
-
V_blank = Volume of titrant consumed by the blank (mL)
-
M_titrant = Molarity of the perchloric acid titrant
-
F = Molar equivalent factor for 3-chloromethylpyridine hydrochloride (164.03 g/mol )
-
W_sample = Weight of the sample (mg)
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the purity analysis of 3-chloromethylpyridine hydrochloride.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. A13279.06 [thermofisher.com]
- 5. 3-(Chloromethyl)pyridine hydrochloride, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Reactivity of Chloropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the three chloropyridine isomers: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. Understanding the distinct chemical behavior of these isomers is crucial for the strategic design and optimization of synthetic routes in medicinal chemistry and materials science, where substituted pyridines are key structural motifs. This document summarizes their reactivity in nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and electrophilic substitution reactions, supported by available experimental and computational data.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of chloropyridine isomers in nucleophilic aromatic substitution (SNAr) is significantly influenced by the position of the chlorine atom relative to the ring nitrogen. The established order of reactivity is a direct consequence of the ability of the electron-withdrawing pyridine nitrogen to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.
The reactivity trend is overwhelmingly: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .
For substitutions at the 2- (ortho) and 4- (para) positions, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the intermediate lowers the activation energy and accelerates the reaction.[1] In contrast, substitution at the 3- (meta) position does not allow for this direct resonance stabilization by the nitrogen atom, leading to a much higher energy intermediate and a significantly slower reaction rate.[1]
Data Presentation: SNAr Reactivity
While direct, experimentally determined kinetic data for the parent chloropyridines under identical conditions is limited, computational studies and data from closely related analogs provide a clear quantitative picture of this reactivity trend.
| Isomer | Relative Activation Energy (Computational) [kcal/mol] | Apparent Unimolecular Rate Constant (k) for N-Oxide Analogues with Piperidine in Methanol at 80°C [s⁻¹] |
| 2-Chloropyridine | +1.0 | 3.70 x 10⁻⁴ |
| 3-Chloropyridine | +12.0 | 1.04 x 10⁻⁷ |
| 4-Chloropyridine | 0.0 | 1.02 x 10⁻⁴ |
Note: The computational data indicates the relative difference in activation energies for the SNAr reaction, with 4-chloropyridine as the baseline. A lower activation energy corresponds to a faster reaction rate. The experimental data is for the corresponding chloropyridine N-oxides, which serves as experimental verification of the reactivity trend.[1]
Experimental Protocol: Competitive SNAr Reactivity Assessment
A high-throughput competition experiment can be employed to determine the relative reactivity of the chloropyridine isomers.
-
Preparation of Stock Solutions: Prepare stock solutions of each chloropyridine isomer and a suitable nucleophile (e.g., benzyl alkoxide) in a compatible solvent (e.g., DMSO).
-
Reaction Setup: In a series of vials, mix two different chloropyridine isomers in equimolar amounts.
-
Initiation of Reaction: Add a limiting amount of the nucleophile to each vial to initiate the competition reaction.
-
Reaction Monitoring and Quenching: Allow the reactions to proceed at a controlled temperature. At specified time points, quench the reaction by adding a suitable acid.
-
Analysis: Analyze the reaction mixtures using UPLC or GC to determine the relative consumption of the chloropyridine isomers. The ratio of the remaining starting materials will indicate their relative reactivity.
Caption: Workflow for competitive SNAr reactivity analysis.
Signaling Pathway: SNAr Mechanism and Intermediate Stabilization
Caption: SNAr intermediate stability for chloropyridine isomers.
Metal-Catalyzed Cross-Coupling Reactions
Chloropyridines are common substrates in palladium- and nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity in these transformations is primarily governed by the ease of oxidative addition of the C-Cl bond to the metal center. Generally, aryl chlorides are less reactive than the corresponding bromides and iodides, often requiring more active catalysts and harsher reaction conditions.
The general reactivity trend observed is: 2-chloropyridine ≈ 4-chloropyridine > 3-chloropyridine .
The C2 and C4 positions are electronically activated by the pyridine nitrogen, making the C-Cl bond more susceptible to oxidative addition. 3-Chloropyridine is typically the least reactive isomer.
Data Presentation: Cross-Coupling Reactivity
Direct quantitative comparisons of the three isomers under identical cross-coupling conditions are not abundant in the literature. However, data from related systems and specific examples illustrate the general reactivity patterns.
| Reaction Type | Isomer | Coupling Partner | Catalyst System | Conditions | Yield | Notes |
| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | DMF/H₂O, 120°C, MW | Moderate | Lower yield than 3-bromopyridine. |
| Suzuki-Miyaura | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | DMF/H₂O, 120°C, MW | Moderate | Higher yield than 2-chloropyridine in this specific system. |
| Buchwald-Hartwig | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 80°C | High (at C2) | Highly regioselective for the more activated C2 position. |
| Heck | 3-Chloropyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | Toluene, 130°C | No Reaction | In contrast to the corresponding bromo and iodo derivatives.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the chloropyridine isomer, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
A Comparative Guide to the Reactivity of 2-Chloro-5-(chloromethyl)pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloro-5-(chloromethyl)pyridine and its structural isomers. Understanding the nuanced differences in their chemical behavior is crucial for optimizing synthetic routes and developing novel pharmaceuticals and agrochemicals.[1] This document synthesizes available experimental data and established chemical principles to elucidate the reactivity at the two primary electrophilic sites: the benzylic carbon of the chloromethyl group and the chlorinated carbon of the pyridine ring.
Executive Summary
2-Chloro-5-(chloromethyl)pyridine and its isomers are versatile bifunctional building blocks in organic synthesis. The reactivity of these compounds is dictated by the interplay of electronic and steric effects imparted by the relative positions of the chloro and chloromethyl substituents on the pyridine ring.
-
Nucleophilic Substitution at the Chloromethyl Group (SN2 Reaction): The chloromethyl group acts as a classic benzylic halide, readily undergoing SN2 reactions.[2] The reaction rate is primarily influenced by the steric hindrance around the electrophilic carbon. Isomers with substituents ortho to the chloromethyl group are expected to react more slowly.
-
Nucleophilic Aromatic Substitution at the Ring Chlorine (SNAr Reaction): The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[3] The established order of reactivity for chloropyridines in SNAr reactions is generally 4-chloro > 2-chloro >> 3-chloro.[4] The presence of an additional electron-withdrawing chloromethyl group further influences this reactivity.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): The chloro group on the pyridine ring can participate in various cross-coupling reactions. The efficiency of these reactions is sensitive to the electronic environment and steric hindrance at the coupling site. Generally, 2-chloropyridines are effective substrates for Suzuki-Miyaura coupling.[5][6]
Data Presentation: A Comparative Overview
Table 1: Predicted and Observed Reactivity in Nucleophilic Substitution (SN2) at the Chloromethyl Group
The following table presents representative yields for nucleophilic substitution at the chloromethyl group with an amine nucleophile. The predicted reactivity is based on the steric hindrance around the chloromethyl group.
| Isomer | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Predicted Relative Reactivity |
| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine | Toluene | 50 | 2-Chloro-5-(hydrazinylmethyl)pyridine | 98.7[2] | High |
| 2-Chloro-3-(chloromethyl)pyridine | Amine | Toluene | 50 | 2-Chloro-3-(aminomethyl)pyridine | Data not available | Moderate (potential steric hindrance from 2-chloro) |
| 2-Chloro-4-(chloromethyl)pyridine | Amine | Toluene | 50 | 2-Chloro-4-(aminomethyl)pyridine | Data not available | High |
| 2-Chloro-6-(chloromethyl)pyridine | Amine | Toluene | 50 | 2-Chloro-6-(aminomethyl)pyridine | Data not available | Low (significant steric hindrance from 2-chloro and pyridine nitrogen) |
Note: The yields are sourced from literature on specific reactions and may not be directly comparable due to variations in reaction conditions. The predicted relative reactivity is a qualitative assessment based on steric effects.
Table 2: Predicted and Observed Reactivity in Suzuki-Miyaura Coupling at the Ring Chlorine
The following table presents representative yields for the Suzuki-Miyaura coupling of various chloropyridine derivatives with an arylboronic acid. The predicted reactivity is based on the electronic activation of the chloro-substituted carbon by the pyridine nitrogen.
| Isomer | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Predicted Relative Reactivity |
| 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 2-(4-Chlorophenyl)-5-methylpyridine | Protocol available[5][7] | High |
| 2-Chloro-3-(chloromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂/Ligand | K₃PO₄ | Dioxane/Water | 100 | 2-Phenyl-3-(chloromethyl)pyridine | Data not available | Moderate to High |
| 4-Chloro-2-(chloromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂/Ligand | K₃PO₄ | Dioxane/Water | 100 | 4-Phenyl-2-(chloromethyl)pyridine | Data not available | Very High |
| 3-Chloro-2-(chloromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂/Ligand | K₃PO₄ | Dioxane/Water | 100 | 3-Phenyl-2-(chloromethyl)pyridine | Data not available | Low |
Note: The yields are sourced from literature on specific reactions and may not be directly comparable due to variations in reaction conditions. The predicted relative reactivity is a qualitative assessment based on electronic effects.
Experimental Protocols
The following are generalized experimental protocols based on established procedures for nucleophilic substitution and Suzuki-Miyaura coupling of chloropyridine derivatives. Optimization for specific isomers and reactants is recommended.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of a chloromethylpyridine isomer with a primary or secondary amine.
Materials:
-
2-Chloro-5-(chloromethyl)pyridine or its isomer (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Anhydrous base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloromethylpyridine isomer (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.1 - 1.5 eq) and the anhydrous base (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for a designated period (e.g., 2-12 hours), monitoring the reaction progress by TLC or LC-MS.[3][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a water-miscible solvent, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent, wash the organic layer with water and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aminomethylpyridine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloropyridine isomer with an arylboronic acid.
Materials:
-
2-Chloro-5-(chloromethyl)pyridine or its isomer (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the chloropyridine isomer (1.0 eq), arylboronic acid (1.2 - 1.5 eq), palladium catalyst (1-5 mol%), ligand (if used), and base (2.0 - 3.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[5][7]
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[4]
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Crystalline Architecture: A Comparative Guide to the X-ray Structure of 2-Chloro-5-(chloromethyl)pyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed analysis of the X-ray crystal structure of 2-chloro-5-(chloromethyl)pyridine, a crucial building block in the synthesis of widely used neonicotinoid insecticides. An objective comparison with its prominent derivatives, imidacloprid and acetamiprid, is presented, supported by crystallographic data and detailed experimental protocols.
Crystallographic Data Comparison
| Parameter | 2-Chloro-5-(chloromethyl)pyridine[1] | Imidacloprid | Acetamiprid[2] |
| Chemical Formula | C₆H₅Cl₂N | C₉H₁₀ClN₅O₂ | C₁₀H₁₁ClN₄ |
| Molecular Weight | 162.01 | 255.66 | 222.67 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ | Pca2₁ |
| a (Å) | 4.0770(8) | 8.776 | 8.776 |
| b (Å) | 10.322(2) | 11.780 | 11.780 |
| c (Å) | 16.891(3) | 10.645 | 10.645 |
| α (°) | 90 | 90 | 90 |
| β (°) | 95.95(3) | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 707.0(2) | 1100.1 | 1100.1 |
| Z | 4 | 4 | 4 |
| Temperature (K) | 293 | Not specified | Not specified |
| R-factor | 0.037 | Not specified | 0.0606 |
Molecular Geometry and Intermolecular Interactions
The crystal structure of 2-chloro-5-(chloromethyl)pyridine reveals a nearly planar molecule.[1] In the crystalline state, molecules of 2-chloro-5-(chloromethyl)pyridine are linked by intermolecular C-H···N hydrogen bonds, forming dimeric structures. This interaction plays a significant role in the stabilization of the crystal lattice.
Experimental Protocols
A clear and reproducible experimental methodology is the cornerstone of reliable scientific data. The following sections detail the synthesis and crystallization procedures for 2-chloro-5-(chloromethyl)pyridine.
Synthesis of 2-Chloro-5-(chloromethyl)pyridine
Several synthetic routes to 2-chloro-5-(chloromethyl)pyridine have been reported. One common method involves the chlorination of 2-chloro-5-methylpyridine. Another established procedure starts from 3-methylpyridine.
Crystallization
Single crystals of 2-chloro-5-(chloromethyl)pyridine suitable for X-ray diffraction can be obtained by slow evaporation of an ethanolic solution.
Procedure:
-
Dissolve 2-chloro-5-(chloromethyl)pyridine in absolute ethanol at room temperature to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at ambient temperature for several days.
-
Colorless, prismatic crystals will form as the solvent evaporates.
X-ray Data Collection and Structure Refinement
The determination of a crystal structure involves a series of well-defined steps, from crystal selection to data analysis and refinement.
The collected diffraction data is processed to yield the electron density map of the unit cell, from which the atomic positions are determined. The structural model is then refined to achieve the best possible fit with the experimental data. For 2-chloro-5-(chloromethyl)pyridine, the final R-factor of 0.037 indicates a good agreement between the solved structure and the measured diffraction data.[1]
References
A Comparative Analysis of Frontier Molecular Orbitals in Chloropyridine Isomers
A deep dive into the electronic landscapes of 2-, 3-, and 4-chloropyridine reveals distinct differences in their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These differences, primarily driven by the position of the chlorine atom on the pyridine ring, have significant implications for their chemical reactivity, electronic properties, and potential applications in drug development and materials science.
This guide provides a comparative analysis of the frontier molecular orbitals of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine, supported by computational data. We will explore the theoretical and experimental methodologies used to characterize these orbitals and visualize the fundamental relationships governing their behavior.
Unveiling the Frontier: HOMO and LUMO Energy Comparison
The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate or accept electrons, respectively. A lower HOMO energy suggests a more stable molecule with a lower tendency to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. The HOMO-LUMO energy gap is a key determinant of a molecule's chemical reactivity and kinetic stability.
Computational studies using Density Functional Theory (DFT) provide a consistent and reliable method for comparing the electronic properties of the chloropyridine isomers. The following table summarizes the calculated HOMO and LUMO energies and the resulting energy gaps for 2-, 3-, and 4-chloropyridine, obtained using the B3LYP functional with the 6-311++G(d,p) basis set.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Chloropyridine | -6.93 | -0.68 | 6.25 |
| 3-Chloropyridine | -6.85 | -0.75 | 6.10 |
| 4-Chloropyridine | -6.99 | -0.88 | 6.11 |
These computational results indicate that 3-chloropyridine possesses the highest HOMO energy, suggesting it is the most willing to donate electrons among the three isomers. Conversely, 4-chloropyridine has the lowest LUMO energy, making it the most effective electron acceptor. The HOMO-LUMO gaps for 3- and 4-chloropyridine are smaller than that of 2-chloropyridine, implying a higher chemical reactivity for the former two.
Experimental Determination of Frontier Orbital Energies
Experimental techniques provide invaluable validation for computational models and offer direct insights into molecular electronic structure. One powerful method for determining the energy of the HOMO is Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy. This technique precisely measures the adiabatic ionization energy of a molecule, which corresponds to the energy required to remove an electron from its HOMO.
Experimental Protocol: Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy
The VUV-MATI technique involves a two-step process of photo-excitation and ionization to probe the electronic and vibrational structure of molecular cations.
-
Sample Introduction and Molecular Beam Formation: The chloropyridine sample is vaporized and mixed with a carrier gas (e.g., argon). This mixture is then expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
-
VUV Photo-excitation: The skimmed molecular beam enters the ionization region, where it is intersected by a tunable vacuum ultraviolet (VUV) laser beam. The VUV laser is scanned across a range of energies. When the laser energy is resonant with a transition to a high-lying Rydberg state of the neutral molecule, the molecule is excited.
-
Pulsed Field Ionization: A short time after the laser pulse, a weak pulsed electric field is applied. This field is strong enough to ionize the molecules in the high Rydberg states but not the molecules in lower energy states.
-
Mass Analysis and Detection: The resulting ions are then extracted into a time-of-flight (TOF) mass spectrometer, where they are separated based on their mass-to-charge ratio. The ion signal is detected as a function of the VUV laser wavelength.
-
Data Analysis: The VUV-MATI spectrum consists of sharp peaks corresponding to the vibrational levels of the molecular cation. The onset of the spectrum provides a very precise measurement of the adiabatic ionization energy, which is equivalent to the HOMO energy of the neutral molecule.
Experimentally determined adiabatic ionization energies for 2-chloropyridine and 3-chloropyridine using VUV-MATI spectroscopy are 9.4743 ± 0.0005 eV and approximately 9.40 eV (converted from 75,858 cm⁻¹), respectively. These values provide a benchmark for the computational results.
The Interplay of Structure, Orbitals, and Reactivity
The position of the chlorine substituent on the pyridine ring dictates the distribution of electron density and, consequently, the shapes and energies of the frontier molecular orbitals. This, in turn, governs the molecule's reactivity towards nucleophiles and electrophiles. The following diagram illustrates this fundamental relationship.
Caption: Logical flow from molecular structure to chemical reactivity via frontier molecular orbitals.
Comparative Analysis of 3-Chloro-5-(trichloromethyl)pyridine and its Trifluoromethyl Analog for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the characterization and comparison of 3-Chloro-5-(trichloromethyl)pyridine and its prominent alternative, 3-Chloro-5-(trifluoromethyl)pyridine. This document provides a comprehensive overview of their physicochemical properties, synthesis protocols, and potential applications, supported by available experimental data.
Introduction
Substituted pyridines are a cornerstone in the development of novel pharmaceuticals and agrochemicals due to their versatile biological activities.[1][2] Among these, halogenated and trihalomethyl-substituted pyridines are of particular interest. This guide focuses on the characterization of 3-Chloro-5-(trichloromethyl)pyridine and provides a direct comparison with its widely used analog, 3-Chloro-5-(trifluoromethyl)pyridine. The choice between a trichloromethyl (-CCl₃) and a trifluoromethyl (-CF₃) group can significantly influence a molecule's physicochemical properties, metabolic stability, and biological efficacy.[3][4] This comparison aims to equip researchers with the necessary data to make informed decisions in their synthetic and drug discovery endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of 3-Chloro-5-(trichloromethyl)pyridine and its trifluoromethyl counterpart are summarized below. These properties are crucial for predicting the behavior of the compounds in biological systems and for designing experimental protocols.
| Property | 3-Chloro-5-(trichloromethyl)pyridine | 3-Chloro-5-(trifluoromethyl)pyridine |
| Molecular Formula | C₆H₃Cl₄N[5] | C₆H₃ClF₃N[6] |
| Molecular Weight | 230.9 g/mol [5] | 181.54 g/mol [6] |
| CAS Number | 85148-27-2[5] | 85148-26-1[6] |
| IUPAC Name | 3-chloro-5-(trichloromethyl)pyridine[5] | 3-chloro-5-(trifluoromethyl)pyridine[6] |
| Boiling Point | Not available | 133-138 °C |
| Melting Point | Not available | 23-27 °C |
| Calculated XLogP3 | 3.1[5] | 2.4[6] |
Synthesis and Experimental Protocols
The synthesis of both 3-Chloro-5-(trichloromethyl)pyridine and 3-Chloro-5-(trifluoromethyl)pyridine often involves multi-step processes starting from readily available pyridine derivatives. A common strategy involves the chlorination of a picoline precursor followed by the introduction of the trihalomethyl group.
Synthesis of Trichloromethyl Analog
Synthesis of Trifluoromethyl Analog
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine is well-documented. A prevalent method involves the halogen exchange (Halex) reaction of a corresponding trichloromethyl pyridine derivative.[8][9] For instance, 2,3-dichloro-5-(trichloromethyl)pyridine can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine via vapor-phase fluorination.[8] This highlights a key synthetic relationship between the two compounds, where the trichloromethyl derivative serves as a direct precursor to the trifluoromethyl analog.
Experimental Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine [8]
This protocol describes a general procedure for the vapor-phase fluorination to produce a trifluoromethylpyridine from a trichloromethylpyridine precursor.
-
Reactants : 2,3-dichloro-5-(trichloromethyl)pyridine and a fluorinating agent (e.g., HF).
-
Reaction Conditions : The reaction is typically carried out in the vapor phase at elevated temperatures.
-
Purification : The product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is then purified using standard techniques such as distillation.
Spectral Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of synthesized compounds.
3-Chloro-5-(trichloromethyl)pyridine
Detailed experimental spectral data for 3-Chloro-5-(trichloromethyl)pyridine is not widely available in the public domain. Researchers synthesizing this compound would need to perform the following characterization analyses:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show signals corresponding to the three aromatic protons on the pyridine ring. ¹³C NMR would provide information on the carbon skeleton.
-
Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy : IR spectroscopy would reveal the characteristic vibrational frequencies of the C-Cl and C-N bonds within the molecule.
3-Chloro-5-(trifluoromethyl)pyridine
In contrast, spectral data for the trifluoromethyl analog is more accessible.
-
¹H NMR : Publicly available spectra for the related 2-Chloro-5-(trifluoromethyl)pyridine show characteristic shifts for the aromatic protons.[2]
-
IR : The FTIR spectrum for 3-Chloro-5-(trifluoromethyl)pyridine is available on PubChem, showing characteristic absorption bands.[6]
-
Mass Spectrometry : GC-MS data for derivatives such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is available, providing insight into the expected fragmentation patterns.[10]
Comparative Biological Activity and Applications
The substitution of a trichloromethyl group with a trifluoromethyl group can have a profound impact on the biological activity of a molecule. The -CF₃ group is known for its high lipophilicity and metabolic stability, which can enhance drug-like properties.[3]
Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.[1][11] For instance, various substituted pyridines have been investigated as potential anticancer agents that can disrupt microtubule polymerization or inhibit kinases involved in cell signaling pathways.[12][13]
While direct comparative studies on the biological activity of 3-Chloro-5-(trichloromethyl)pyridine and 3-Chloro-5-(trifluoromethyl)pyridine are limited in the available literature, it is generally accepted that the trifluoromethyl group can lead to increased potency and improved pharmacokinetic profiles.[3] The high demand for trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries underscores their importance.[8][9]
Experimental and Logical Workflows
To aid researchers in their investigations, the following diagrams illustrate key experimental and logical workflows.
Caption: Synthetic and comparative study workflow.
Caption: Relationship between structure, properties, and applications.
Conclusion
3-Chloro-5-(trichloromethyl)pyridine and its trifluoromethyl analog are important compounds with significant potential in chemical and pharmaceutical research. While the trifluoromethyl derivative is more extensively characterized in the scientific literature, the trichloromethyl precursor plays a crucial role in its synthesis and may hold unique properties worth exploring. This guide provides a foundational comparison to assist researchers in navigating the synthesis, characterization, and potential applications of these two closely related pyridine derivatives. Further experimental investigation into the spectral properties and biological activities of 3-Chloro-5-(trichloromethyl)pyridine is warranted to fully elucidate its potential.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chloro-5-(trichloromethyl)pyridine | C6H3Cl4N | CID 17978660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-5-Chloromethylpyridine
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Chloro-5-chloromethylpyridine is a critical building block in the production of several commercially important neonicotinoid insecticides, including imidacloprid and acetamiprid. This guide provides an objective comparison of various synthesis protocols for 2-chloro-5-chloromethylpyridine, supported by experimental data to aid in the selection of the most suitable method based on specific laboratory or industrial needs.
Comparison of Synthesis Protocols
The synthesis of 2-chloro-5-chloromethylpyridine can be approached from several different precursors and reaction pathways. The choice of method often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. The following table summarizes the key quantitative data for some of the prominent synthesis routes.
| Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Yield (%) | Purity (%) | Reference |
| 3-Picoline and Chlorine | Supported Palladium Chloride Catalyst | Catalytic Chlorination | ~50-52 | Not Specified | |
| 3-Picoline and Chlorine | Acidic Buffer, Initiator | Liquid Phase Chlorination | ~90 | Not Specified | [1] |
| 2-Chloro-5-methylpyridine | Trichloroisocyanuric Acid, Initiator | Radical Chlorination | ~85 | 97.5-98.0 | [2] |
| 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl Chloride | Chlorination | ~96 | Not Specified | [3] |
| 2-Chloro-2-chloromethyl-4-cyano-butanal | Phosgene | Cyclization | 97 | Not Specified | |
| 6-Hydroxynicotinic Acid | Thionyl Chloride, Pd/C, Phosphorus Pentachloride, Phosphorus Oxychloride | Multi-step Synthesis | 95 (final step) | Not Specified | [4] |
| 2-Alkoxy-5-alkoxymethyl-pyridine | Phosphorus Oxychloride, Phosphorus Pentachloride | Chlorination | 45 | Not Specified | [5] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
1. Synthesis from 2-Chloro-5-(hydroxymethyl)pyridine using Thionyl Chloride
This protocol describes the conversion of the hydroxyl group of 2-chloro-5-(hydroxymethyl)pyridine to a chloride.
-
Materials: 2-chloro-5-(hydroxymethyl)pyridine, thionyl chloride, 1,2-dichloroethane, chloroform, water, sodium hydrogen carbonate, activated carbon.
-
Procedure:
-
A mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane is prepared.
-
A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to the thionyl chloride mixture over 30 minutes, maintaining a temperature of 5-20°C using a water bath.
-
The resulting mixture is stirred at room temperature for 90 minutes, followed by reflux for 4.5 hours.
-
The reaction mixture is then concentrated.
-
The residue is diluted with 200 ml of chloroform and 60 ml of water.
-
20 g of sodium hydrogen carbonate is added in small portions with stirring.
-
The organic layer is separated, treated with activated carbon, and concentrated to yield the product.[6]
-
2. Synthesis from 2-Chloro-5-methylpyridine using Trichloroisocyanuric Acid
This method utilizes a solid chlorinating agent, which can be advantageous in terms of handling compared to gaseous chlorine.
-
Materials: 2-chloro-5-methylpyridine, trichloroisocyanuric acid, azobisisobutyronitrile (AIBN).
-
Procedure:
-
127.5 g (1.0 mol) of 2-chloro-5-methylpyridine is added to a 250 ml chlorination reaction flask equipped with a thermometer, condenser, and drying tube.
-
The temperature is raised to 100-120°C.
-
0.5 g of AIBN and 50.5 g (0.20 mol) of trichloroisocyanuric acid are added.
-
Additional AIBN is added throughout the reaction as needed (total of 6.0 g).
-
After the reaction is complete, the mixture is filtered to obtain the product.[2]
-
3. Synthesis via Cyclization of 2-Chloro-2-chloromethyl-4-cyano-butanal
This route builds the pyridine ring from an acyclic precursor.
-
Materials: 2-chloro-2-chloromethyl-4-cyano-butanal, toluene, solid phosgene.
-
Procedure:
-
18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal is dissolved in 50 ml of toluene.
-
33 g (1.1 eq.) of solid phosgene is added to the solution.
-
The reaction mixture is stirred at 50°C for 5 hours.
-
Upon completion, the mixture is cooled to facilitate crystallization of the product.
-
Synthesis Protocol Selection Workflow
The selection of an appropriate synthesis protocol is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process based on key project requirements.
Caption: Decision workflow for selecting a synthesis protocol.
This guide provides a starting point for researchers to evaluate and select the most appropriate synthesis protocol for 2-chloro-5-chloromethylpyridine. It is crucial to consult the original literature for full experimental details and to conduct a thorough safety assessment before undertaking any chemical synthesis.
References
- 1. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 2. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 3. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 4. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-5-(chloromethyl)pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Chloro-5-(chloromethyl)pyridine, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4] In case of accidental contact, immediately flush the affected area with copious amounts of water.[4][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[5][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is essential for its safe handling and management.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.01 g/mol |
| CAS Number | 847737-51-3 |
Source: PubChem[7]
Disposal Decision Workflow
The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The following diagram illustrates the decision-making workflow from initial waste generation to final disposal.
Caption: Logical workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Do not discharge it into drains or the environment.[2][3]
1. Waste Collection and Containerization:
-
Collect surplus and non-recyclable solutions in a dedicated, sealable, and compatible container.[5][8] Polyethylene or polypropylene containers are generally suitable.[9]
-
Avoid mixing with other chemical waste to prevent unforeseen reactions.
-
For spills, use an inert, dry material like sand or earth to absorb the chemical, then collect it into an appropriate waste container.[8][9]
2. Labeling:
-
Clearly label the waste container with its contents, including the full chemical name: "this compound".[1]
-
Attach a "Hazardous Waste" or "Dangerous Waste" label as required by your institution and local regulations.[8]
3. Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated storage area.[2][4]
-
Ensure the storage location is away from incompatible materials such as strong oxidizers and acids.[8]
-
The container should be protected from physical damage.[2]
4. Final Disposal:
-
The disposal of this chemical waste must be handled by a licensed professional waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal.
-
Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations.[3]
5. Contaminated Packaging:
-
Contaminated containers should be treated as hazardous waste.
-
Depending on regulations, containers may be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning.[4]
-
Alternatively, packaging can be punctured to prevent reuse and disposed of in an authorized landfill.[4]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 3-Chloro-5-(chloromethyl)pyridine
For Immediate Reference: Key Safety and Handling Protocols for 3-Chloro-5-(chloromethyl)pyridine
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection. The following procedural, step-by-step guidance is designed to directly address specific operational questions, establishing a foundation of trust and safety in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye and skin irritation, and may lead to respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber recommended, Neoprene as an alternative). Nitrile gloves are not recommended for prolonged contact.[1] | Provides a barrier against skin contact, which can cause irritation and systemic toxicity. Butyl rubber offers excellent resistance to pyridine and similar compounds.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Body Protection | A flame-retardant lab coat. | Protects the body from accidental spills and splashes. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, use a NIOSH-approved respirator with an organic vapor (OV) cartridge.[2][3] | Prevents the inhalation of harmful vapors that can cause respiratory tract irritation and other toxic effects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and readily available.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles and a face shield.
-
Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.
3. Chemical Handling:
-
Conduct all work involving this compound within the certified chemical fume hood.[1][3]
-
Avoid all personal contact with the chemical, including inhalation of vapors.
-
Use appropriate tools and techniques to prevent the generation of dust or aerosols.
-
Keep containers of the chemical tightly closed when not in use.
4. Post-Handling:
-
After handling, wash hands thoroughly with soap and water.
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Protocols
| Emergency Scenario | Immediate Action Steps |
| Minor Spill (within a fume hood) | 1. Alert nearby personnel. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[3] 3. Collect the absorbed material into a designated, sealed container for hazardous waste. 4. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Major Spill (outside a fume hood) | 1. Evacuate the immediate area and alert others. 2. If safe to do so, increase ventilation to the area. 3. Contact the institution's Environmental Health and Safety (EHS) department immediately. 4. Prevent the spill from entering drains or waterways.[3] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide respiratory support. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility to protect human health and the environment.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[4]
-
Collect all waste in a designated, chemically compatible, and properly labeled hazardous waste container.[1][3] The container should be kept closed except when adding waste.[4]
2. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "liquid waste in methanol").[3]
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
4. Disposal:
-
Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed hazardous waste disposal company.[4]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[3] Common disposal methods include incineration in a licensed facility.[5]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
